di-n-Amyl disulfide
Description
The exact mass of the compound Dipentyl disulphide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(pentyldisulfanyl)pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22S2/c1-3-5-7-9-11-12-10-8-6-4-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQZSPCQDXHJDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSSCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90873947 | |
| Record name | Pentyl disulfide | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112-51-6, 68513-62-2 | |
| Record name | Dipentyl disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipentyl disulphide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disulfides, C5-12-alkyl | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disulfides, C5-12-alkyl | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentyl disulfide | |
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| Record name | Disulfides, C5-12-alkyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.532 | |
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| Record name | Dipentyl disulphide | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
di-n-Amyl disulfide chemical properties and structure
An In-depth Technical Guide to Di-n-Amyl Disulfide: Chemical Properties and Structure
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound (also known as dipentyl disulfide). It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the compound's structure, physicochemical properties, spectroscopic data, synthesis protocols, and key chemical reactions. All quantitative data is presented in tabular format for clarity and ease of comparison. Furthermore, this guide includes detailed experimental protocols and visual diagrams generated using Graphviz to illustrate the chemical structure, synthesis workflows, and reaction pathways.
Introduction
This compound, a member of the organic disulfide family, is a symmetrical aliphatic disulfide with two n-pentyl groups linked by a disulfide bond (-S-S-).[1] Organic disulfides are notable for the pivotal role they play in biochemistry, particularly in the tertiary and quaternary structures of proteins through the formation of disulfide bridges between cysteine residues.[2] this compound serves as a valuable compound in various fields, including organic synthesis, materials science, and research into potential biological activities.[1] Its reversible bond exchange capability makes it useful in dynamic covalent chemistry.[1]
Chemical Structure and Identifiers
The structure of this compound consists of a ten-carbon chain interrupted by a disulfide linkage between the fifth and sixth carbon positions (if numbered linearly, though IUPAC naming conventions differ). The disulfide bond has a characteristic C-S-S-C dihedral angle approaching 90°.[2]
References
In-Depth Technical Guide to di-n-Amyl Disulfide (CAS 112-51-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-n-Amyl disulfide, with the CAS number 112-51-6, is a symmetrical aliphatic disulfide. It is also known as dipentyl disulfide.[1][2] This organosulfur compound is characterized by two n-pentyl groups linked by a disulfide bond. Its hydrophobic nature is a key characteristic of long-chain aliphatic disulfides.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its applications, particularly focusing on its potential biological activities.
Chemical and Physical Properties
This compound is a liquid at room temperature with a characteristic odor.[3] The following tables summarize its key chemical and physical properties.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 112-51-6 | [1][2][4] |
| Molecular Formula | C10H22S2 | [1][2][4] |
| Molecular Weight | 206.41 g/mol | [1][5][6] |
| IUPAC Name | 1-(pentyldisulfanyl)pentane | [4] |
| Synonyms | Dipentyl disulfide, Amyl disulfide, Pentyl disulfide | [2][4] |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Appearance | Colorless to yellow or orange clear liquid | [3] |
| Density | 0.93 g/cm³ | [3][5][7] |
| Boiling Point | 142 °C at 17 mmHg | [4][5] |
| Melting Point | -58.99 °C | [4][5] |
| Flash Point | 108.5 °C | [4] |
| Refractive Index | 1.48 - 1.49 | [3] |
| Vapor Pressure | 0.0117 mmHg at 25°C | [4] |
| Solubility | Insoluble in water |
Synthesis and Purification
This compound can be synthesized through various methods, primarily involving the formation of a disulfide bond from n-pentyl precursors.
Synthesis from Alkyl Halides
A common and scalable method for the synthesis of symmetrical disulfides involves the reaction of alkyl halides with a sulfur source.[1]
Experimental Protocol: Synthesis of this compound from n-Pentyl Bromide
-
Materials: n-Pentyl bromide, Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O), Dimethyl sulfoxide (DMSO), Diethyl ether, Anhydrous magnesium sulfate, Deionized water.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium thiosulfate pentahydrate in DMSO.
-
Add n-pentyl bromide to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
Purification
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Experimental Protocol: Purification by Fractional Distillation
-
Apparatus: A fractional distillation setup including a round-bottom flask, a fractionating column (e.g., Vigreux column), a condenser, a receiving flask, a vacuum source, and a heating mantle.
-
Procedure:
-
Assemble the fractional distillation apparatus.
-
Place the crude this compound in the round-bottom flask with a few boiling chips.
-
Apply a vacuum and gradually heat the flask using the heating mantle.
-
Collect the fraction that distills at the boiling point of this compound at the applied pressure (e.g., 142 °C at 17 mmHg).[4][5]
-
Monitor the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Analytical Characterization
The identity and purity of this compound are typically confirmed using spectroscopic methods such as GC-MS and Nuclear Magnetic Resonance (NMR).
Gas Chromatography-Mass Spectrometry (GC-MS)
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Injection: 1 µL of a dilute solution of this compound in a suitable solvent (e.g., dichloromethane) in splitless mode.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
The mass spectrum of this compound is expected to show a molecular ion peak at m/z 206 and characteristic fragmentation patterns.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: 1H and 13C NMR Analysis
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in 0.6-0.7 mL of CDCl₃.
-
1H NMR: The spectrum will show characteristic signals for the different protons in the n-pentyl chains.
-
13C NMR: The spectrum will show distinct signals for the carbon atoms in the n-pentyl groups.[4]
Applications
This compound has applications in various industrial and research fields.
-
Industrial Applications: It is utilized as an additive in lubricants and adhesives to enhance their performance, including improving film strength, reducing wear, and increasing thermal stability.[8]
-
Chemical Synthesis: It serves as an intermediate in the synthesis of other sulfur-containing compounds.[1]
-
Potential Pharmaceutical Applications: Research has indicated its potential as an antimicrobial and antifungal agent.[1]
Biological Activity and Mechanism of Action
While research on the specific biological activities of this compound is ongoing, studies on structurally similar dialkyl disulfides, such as diallyl disulfide from garlic, provide insights into its potential mechanisms of action.
Antimicrobial and Antifungal Activity
Dialkyl disulfides have demonstrated activity against a range of microorganisms, including bacteria and fungi.[1] For instance, diallyl disulfide has shown significant antifungal activity against Candida albicans, a common human pathogen.[9][10] The proposed mechanism of action involves the disruption of the fungal cell membrane and the inhibition of biofilm formation.[9]
The antifungal action of disulfides is believed to be initiated by the interaction of the disulfide bond with thiol groups present in fungal enzymes and proteins. This interaction can lead to the formation of mixed disulfides, thereby inactivating essential enzymes and disrupting cellular processes.
Caption: Proposed antifungal mechanism of this compound.
The diagram above illustrates a plausible mechanism for the antifungal activity of this compound, extrapolated from studies on similar compounds. The disulfide interacts with the fungal cell membrane, leading to its disruption. Concurrently, it can undergo thiol-disulfide exchange with essential thiol-containing proteins and enzymes, leading to their inactivation. These events trigger a cascade of cellular disruptions, including increased oxidative stress and ultimately leading to programmed cell death (apoptosis).
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area.[11] It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat.[12] The compound should be stored in a cool, dry place away from heat and ignition sources.[5][12] In case of contact with skin or eyes, rinse immediately with plenty of water.[11] For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a versatile chemical with established industrial applications and promising potential in the pharmaceutical field. Its synthesis and purification can be achieved through standard organic chemistry techniques. Further research into its biological activities and specific mechanisms of action is warranted to fully explore its therapeutic potential. This guide provides a foundational technical overview for researchers and professionals working with this compound.
References
- 1. This compound | 68513-62-2 | Benchchem [benchchem.com]
- 2. Disulfide, dipentyl [webbook.nist.gov]
- 3. 112-51-6 this compound AKSci 7728AL [aksci.com]
- 4. guidechem.com [guidechem.com]
- 5. getchem.com [getchem.com]
- 6. bgbchem.com [bgbchem.com]
- 7. AB143589 | CAS 112-51-6 – abcr Gute Chemie [abcr.com]
- 8. nbinno.com [nbinno.com]
- 9. rsdjournal.org [rsdjournal.org]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.nl [fishersci.nl]
An In-depth Technical Guide to the Synthesis of Di-n-Amyl Disulfide from n-Amyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing di-n-amyl disulfide from n-amyl alcohol. The document outlines two primary, reliable synthetic routes, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid in laboratory replication. The information presented is curated for professionals in chemical research and drug development who require a thorough understanding of this synthesis.
Introduction
This compound is a symmetrical disulfide that finds applications in various fields, including as a flavoring agent and in the study of self-assembled monolayers and dynamic covalent chemistry. Its synthesis from the readily available precursor, n-amyl alcohol (1-pentanol), can be achieved through multiple pathways. This guide will focus on the most practical and well-documented methods, providing the necessary details for successful synthesis and purification.
Recommended Synthetic Pathways
Two principal routes for the synthesis of this compound from n-amyl alcohol have been identified and are detailed below. Route 1 proceeds through the formation of n-amyl mercaptan, while Route 2 offers a more direct conversion from an n-amyl halide intermediate.
Overall Synthetic Scheme
Caption: Overview of the primary synthetic routes from n-amyl alcohol to this compound.
Route 1: Synthesis via n-Amyl Mercaptan Intermediate
This classic three-step approach involves the conversion of n-amyl alcohol to n-amyl bromide, followed by substitution to form n-amyl mercaptan, and subsequent oxidation to the target disulfide.
Experimental Workflow for Route 1
Caption: Detailed experimental workflow for the three-step synthesis of this compound.
Step 1: Synthesis of n-Amyl Bromide from n-Amyl Alcohol
This procedure is adapted from established methods for the conversion of primary alcohols to alkyl bromides.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine 48% hydrobromic acid (1.25 moles) and concentrated sulfuric acid (0.3 moles).
-
To this mixture, cautiously add n-amyl alcohol (1.0 mole).
-
Add an additional portion of concentrated sulfuric acid (0.2 moles) to the solution.
-
Heat the mixture to a gentle reflux for 5-6 hours.
-
After reflux, arrange the apparatus for distillation and distill the crude n-amyl bromide from the reaction mixture.
-
Wash the distillate successively with water, cold concentrated sulfuric acid, and a 10% sodium carbonate solution.
-
Separate the organic layer and dry it over anhydrous calcium chloride.
-
Purify the n-amyl bromide by distillation, collecting the fraction boiling at 129-131 °C.
| Parameter | Value | Reference |
| Reactants | n-Amyl Alcohol, 48% HBr, H₂SO₄ | [1] |
| Reaction Time | 5-6 hours | [1] |
| Reaction Temp. | Reflux | [1] |
| Typical Yield | ~90% | [1] |
Step 2: Synthesis of n-Amyl Mercaptan from n-Amyl Bromide
This nucleophilic substitution reaction utilizes sodium hydrosulfide to introduce the thiol functionality. The use of a phase transfer catalyst is recommended for improved reaction rates and yields.[2]
Experimental Protocol:
-
In a round-bottom flask, dissolve sodium hydrosulfide (NaSH) (1.0 mole) in a suitable solvent such as monochlorobenzene.
-
Add a catalytic amount of tetra-n-butylammonium bromide (TBAB) (0.01-0.05 equivalents).
-
Cool the mixture to 10-15 °C in an ice bath.
-
Slowly add n-amyl bromide (1.0 mole) to the stirred mixture.
-
Continue stirring at 10-15 °C for 5 hours, monitoring the reaction by TLC or GC.
-
After the reaction is complete, add water to dissolve the inorganic salts and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Purify the n-amyl mercaptan by distillation under reduced pressure.
| Parameter | Value | Reference |
| Reactants | n-Amyl Bromide, NaSH, TBAB | [2] |
| Reaction Time | 5 hours | [2] |
| Reaction Temp. | 10-15 °C | [2] |
| Typical Yield | High (specific yield for n-amyl mercaptan not detailed, but generally excellent for this method) | [2] |
Step 3: Oxidation of n-Amyl Mercaptan to this compound
A mild and efficient method for the oxidation of thiols to disulfides employs a catalytic amount of iodine with oxygen as the terminal oxidant.[3][4]
Experimental Protocol:
-
In a round-bottom flask, dissolve n-amyl mercaptan (1.0 equivalent) in ethyl acetate.
-
Add iodine (I₂) (0.05 equivalents) to the solution.
-
Fit the flask with a balloon containing oxygen.
-
Heat the reaction mixture to 70 °C and stir for 4 hours.
-
Cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with a 0.1 M HCl solution.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by vacuum distillation.
| Parameter | Value | Reference |
| Reactants | n-Amyl Mercaptan, I₂ (catalyst), O₂ | [3][4] |
| Reaction Time | 4 hours | [3] |
| Reaction Temp. | 70 °C | [3] |
| Typical Yield | >95% (for similar aliphatic thiols) | [3][4] |
Route 2: Direct Conversion of n-Amyl Bromide to this compound
This route offers a more streamlined approach by converting the alkyl halide directly to the disulfide, bypassing the isolation of the malodorous mercaptan intermediate.
Experimental Workflow for Route 2
Caption: Streamlined workflow for the direct synthesis of this compound from n-amyl bromide.
Step 1: Synthesis of n-Amyl Bromide from n-Amyl Alcohol
The protocol for this step is identical to that described in Route 1.
Step 2: Direct Synthesis of this compound from n-Amyl Bromide
This method utilizes a combination of sodium sulfide and carbon disulfide to directly form the disulfide from the alkyl halide.
Experimental Protocol:
-
In a round-bottom flask, suspend sodium sulfide nonahydrate (Na₂S·9H₂O) (1.5 equivalents) in DMF.
-
Add carbon disulfide (CS₂) (2.0 equivalents) to the suspension.
-
To this mixture, add n-amyl bromide (1.0 equivalent) and stir at room temperature.
-
The reaction is typically rapid; monitor by TLC or GC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation.
| Parameter | Value |
| Reactants | n-Amyl Bromide, Na₂S·9H₂O, CS₂ |
| Solvent | DMF |
| Reaction Temp. | Room Temperature |
| Typical Yield | Excellent (specific yield for n-amyl disulfide not detailed, but generally high for this method) |
Conclusion
The synthesis of this compound from n-amyl alcohol is a well-established process that can be reliably performed in a laboratory setting. Route 1, proceeding through the n-amyl mercaptan intermediate, is a classic and robust method, although it involves the handling of a volatile and odorous intermediate. Route 2 offers a more direct and potentially more efficient alternative by avoiding the isolation of the mercaptan. The choice of route will depend on the specific requirements of the researcher, including scale, available reagents, and tolerance for handling odorous compounds. Both pathways, when executed with care, can provide high yields of the desired this compound.
References
The Natural Occurrence of Alkyl Disulfides in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkyl disulfides are a class of organosulfur compounds that contribute significantly to the characteristic flavors and aromas of many plants, most notably within the Allium genus, which includes garlic, onions, and leeks. These volatile compounds are not typically present in intact plant tissues but are rapidly formed upon cellular disruption through enzymatic reactions. While a variety of short-chain alkyl and alkenyl disulfides, such as diallyl disulfide and dipropyl disulfide, have been extensively studied for their sensory properties and potential therapeutic applications, the natural occurrence of longer-chain homologs like di-n-Amyl disulfide (dipentyl disulfide) in the plant kingdom has not been documented in scientific literature to date.
This technical guide provides an in-depth overview of the natural occurrence, biosynthesis, and analysis of alkyl disulfides in plants, with a focus on the well-characterized compounds from Allium species. The methodologies and pathways described herein provide a framework for the investigation of other potential disulfide compounds in plant matrices.
Quantitative Data on Representative Alkyl Disulfides in Allium Species
The following table summarizes the quantitative data for some of the most abundant disulfides found in the essential oils of garlic (Allium sativum) and onion (Allium cepa). These values can vary significantly based on the cultivar, growing conditions, and extraction method.
| Compound | Plant Species | Plant Part | Concentration/Relative Abundance | Reference |
| Diallyl disulfide | Allium sativum (Garlic) | Bulb | 20.8–46.8% of essential oil | [1] |
| Dipropyl disulfide | Allium cepa (Onion) | Bulb | Major volatile compound | [2] |
| Allyl methyl disulfide | Allium sativum (Garlic) | Bulb | 4.4–12.0% of essential oil | [1] |
| Methyl propyl disulfide | Allium cepa (Onion) | Bulb | Key flavor compound | [2] |
Biosynthesis of Volatile Disulfides in Allium Species
The formation of volatile disulfides in Allium species is initiated by the enzymatic breakdown of non-volatile precursors, the S-alk(en)yl-L-cysteine sulfoxides (ACSOs).[3][4] When the plant tissue is damaged, the enzyme alliinase, which is physically separated from its substrate in intact cells, comes into contact with the ACSOs.[3][5] This triggers a cascade of reactions leading to the formation of various sulfur compounds, including disulfides.[6][7]
The generalized biosynthetic pathway is as follows:
References
- 1. The Chemical Compositions of the Volatile Oils of Garlic (Allium sativum) and Wild Garlic (Allium vineale) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the Volatile Compounds of Onion with Different Fresh-Cut Styles and Storage Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive S-alk(en)yl cysteine sulfoxide metabolites in the genus Allium: the chemistry of potential therapeutic agents - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. Volatile compounds profile comparison between leaves and bulbs of Allium ursinum L. | International Society for Horticultural Science [ishs.org]
- 6. researchgate.net [researchgate.net]
- 7. Characteristics, biosynthesis, decomposition, metabolism and functions of the garlic odour precursor, S-allyl-L-cysteine sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
di-n-Amyl disulfide molecular weight and formula C10H22S2
An In-depth Examination of the Synthesis, Properties, and Applications of C10H22S2
Abstract
Di-n-Amyl disulfide, with the chemical formula C10H22S2, is a symmetrical aliphatic disulfide compound.[1] Also known as dipentyl disulfide, this molecule consists of two n-pentyl groups linked by a disulfide bond.[1] Its unique chemical characteristics, including the reversible nature of the disulfide bond, have positioned it as a compound of interest in various scientific fields, from materials science to drug development.[1] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis methodologies, key chemical reactions, and potential applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a hydrophobic compound, a characteristic typical of long-chain aliphatic disulfides.[1] A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C10H22S2 | [1][2][3] |
| Molecular Weight | 206.41 g/mol | [1][2][3] |
| CAS Number | 112-51-6 | [2][3] |
| Density | 0.93 g/cm³ | [2][4] |
| Boiling Point | 142 °C / 17 mmHg | [2][4] |
| Melting Point | -58.99 °C | [2] |
| Flash Point | 108.5 °C | [2] |
| Refractive Index | 1.492 | [2] |
| Vapor Pressure | 0.0117 mmHg at 25°C | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several established methods. Two common protocols are detailed below.
One-Pot Synthesis from Alkyl Halides
This method offers an efficient route to this compound while minimizing the formation of polysulfide byproducts.[1]
Experimental Protocol:
-
In a reaction vessel, combine the starting alkyl halide (e.g., 1-bromopentane), thiourea, and elemental sulfur.
-
Add wet polyethylene glycol (PEG) to the mixture to serve as the reaction medium.
-
Introduce sodium carbonate as a base.
-
Maintain the reaction temperature at 40°C with continuous stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).
-
Upon completion, extract the product using a suitable organic solvent.
-
Purify the crude product via distillation or column chromatography to obtain pure this compound.
Reaction with Sodium Thiosulfate
This scalable method is well-suited for industrial production.[1]
Experimental Protocol:
-
Dissolve the organic halide (e.g., 1-chloropentane) in dimethyl sulfoxide (DMSO).
-
Add sodium thiosulfate pentahydrate to the solution.
-
Heat the reaction mixture to 60-70°C and maintain this temperature with stirring.
-
Monitor the reaction until the starting material is consumed.
-
After the reaction is complete, quench the mixture with water.
-
Extract the this compound with an organic solvent.
-
Wash the organic layer to remove any remaining impurities.
-
Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate) and concentrate it under reduced pressure to yield the final product.
Chemical Reactions and Pathways
This compound participates in a variety of chemical transformations, primarily centered around the reactivity of the disulfide bond.
Caption: Key chemical transformations of this compound.
The disulfide bond in this compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide.[1] Conversely, it can be reduced to the corresponding thiols (pentanethiol) with reducing agents such as lithium aluminum hydride.[1] The disulfide bond is also susceptible to cleavage via nucleophilic substitution reactions.[1]
Applications in Research and Drug Development
This compound has demonstrated potential in several areas of scientific research and is being explored for its therapeutic applications.
Biological Activity
Research has indicated that this compound possesses potential biological activities, including antimicrobial and antifungal properties.[1] The mechanism of action is thought to involve the cleavage of the disulfide bond, which can then interact with various molecular targets.[1] The resulting thiols are reactive and can participate in further chemical reactions within biological systems.[1]
Drug Discovery and Development
The reversible nature of the disulfide bond makes it a valuable functional group in the design of novel therapeutics. In the context of drug development, disulfide-containing molecules are being investigated for various applications. For instance, multicyclic peptides containing disulfide bridges are being developed as a promising class of drugs that combine the favorable characteristics of both small molecules and proteins.[5] While not specific to this compound, this highlights the broader interest in disulfide chemistry in the pharmaceutical industry.
Other Industrial Applications
Beyond the biomedical field, this compound is utilized in several industrial processes. It serves as an intermediate in the synthesis of other sulfur-containing compounds. In the polymer industry, it is used in the production of rubber and other polymers due to its ability to form cross-links.[1] Furthermore, it finds application as an additive in adhesives and lubricants, where it can enhance properties such as adhesion, cohesion, thermal stability, and wear resistance.
Safety and Handling
Proper safety precautions must be observed when handling this compound. It is a flammable liquid and vapor.[6]
Handling Recommendations:
-
Use only in a well-ventilated area or under a chemical fume hood.[6][7]
-
Keep away from heat, sparks, open flames, and other ignition sources.[6][8]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not ingest or inhale.[6]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[6][8]
-
Keep in a cool place.[8]
In case of exposure, it is crucial to seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.[6]
Logical Workflow for Investigating Biological Activity
The following diagram outlines a logical workflow for researchers investigating the potential biological activities of this compound.
Caption: A logical workflow for the investigation of biological activity.
References
- 1. This compound | 68513-62-2 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. getchem.com [getchem.com]
- 4. bgbchem.com [bgbchem.com]
- 5. Disulfide-Directed Multicyclic Peptide Libraries for the Discovery of Peptide Ligands and Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.nl [fishersci.nl]
- 7. ysi.com [ysi.com]
- 8. cpchem.com [cpchem.com]
Di-n-Amyl Disulfide: A Technical Overview of its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-n-amyl disulfide (also known as dipentyl disulfide), with the CAS number 112-51-6, is an organic sulfur compound characterized by a disulfide bond linking two n-amyl groups.[1] Its molecular formula is C10H22S2, and it has a molecular weight of 206.41 g/mol .[1][2] This compound is of interest in various fields due to its chemical reactivity, particularly the reversible nature of its disulfide bond, and its potential biological activities. This technical guide provides an in-depth look at the key physical properties of this compound, specifically its boiling point and density, along with the experimental methodologies for their determination.
Core Physical Properties
The fundamental physical characteristics of this compound are crucial for its handling, application, and the design of experimental protocols.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Physical Property | Value | Units | Conditions |
| Boiling Point | 142 | °C | at 17 mmHg |
| Density | 0.93 | g/cm³ | Not Specified |
Experimental Protocols
Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standard methodologies for measuring the boiling point and density of organic liquids like this compound.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For compounds like this compound, which have relatively high boiling points, determination under reduced pressure is common to prevent decomposition.
Method 1: Thiele Tube Method
This micro-method is suitable for small sample volumes.
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, heating source (Bunsen burner or oil bath).
-
Procedure:
-
A small amount of the this compound sample is placed in a small test tube.
-
A capillary tube, sealed at one end, is placed open-end down into the sample.
-
The test tube is attached to a thermometer.
-
The assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
-
As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.
-
The heat is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[6]
-
Method 2: Distillation Method
This method is suitable when a larger quantity of the substance is available and purification is also desired.
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.
-
Procedure:
-
The this compound sample is placed in the distillation flask along with boiling chips.
-
The distillation apparatus is assembled.
-
The sample is heated, and the temperature is monitored.
-
The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature on the thermometer during distillation.
-
Density Determination
Density is the mass of a substance per unit volume.
Method: Mass and Volume Measurement
This is a straightforward and common method for determining the density of a liquid.
-
Apparatus: Pycnometer or a volumetric flask, analytical balance.
-
Procedure:
-
The mass of a clean, dry pycnometer (or volumetric flask) is accurately measured.
-
The pycnometer is filled with this compound to a known volume.
-
The filled pycnometer is weighed again.
-
The mass of the this compound is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The density is then calculated by dividing the mass of the sample by its known volume.[5][7][8] It is important to note that the density of a substance can vary with temperature, so the temperature at which the measurement is made should be recorded.[5][7]
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to this compound.
The reactivity of the disulfide bond is a key feature of this compound. The mechanism of action often involves cleavage of this bond, which can interact with various biological targets through redox reactions and nucleophilic substitution.[3] This reactivity is fundamental to its potential applications in drug development and materials science. While specific signaling pathways for this compound are not extensively detailed in the literature, related organosulfur compounds from garlic, such as diallyl disulfide (DADS), have been shown to interact with pathways like NF-κB and p53/p21, suggesting potential areas of investigation for this compound.[2]
References
- 1. This compound-25g | Connora Technologies [connoratech.com]
- 2. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 68513-62-2 | Benchchem [benchchem.com]
- 4. rocketprops.readthedocs.io [rocketprops.readthedocs.io]
- 5. uoanbar.edu.iq [uoanbar.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 8. homesciencetools.com [homesciencetools.com]
An In-depth Technical Guide to the Solubility of di-n-Amyl Disulfide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-n-amyl disulfide (C₁₀H₂₂S₂), also known as dipentyl disulfide, is an organic disulfide compound characterized by its hydrophobic nature due to the two n-pentyl groups attached to a disulfide linkage.[1] Understanding its solubility in various organic solvents is crucial for its application in diverse fields, including organic synthesis, materials science, and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a theoretical framework for predicting its behavior in different solvent classes.
Predicting Solubility: A Theoretical Approach
The principle of "like dissolves like" is the cornerstone for predicting the solubility of a non-polar compound like this compound.[2] This principle states that a solute will dissolve best in a solvent that has a similar polarity. This compound, with its long alkyl chains, is a non-polar molecule. Therefore, it is expected to be more soluble in non-polar organic solvents and less soluble in polar solvents.
Factors influencing the solubility of this compound include:
-
Polarity: The non-polar nature of the two n-pentyl chains is the dominant factor.
-
Molecular Size: Larger molecules can be more difficult to solvate.
-
Intermolecular Forces: The primary intermolecular forces in this compound are van der Waals forces. For dissolution to occur, the solvent-solute interactions must be strong enough to overcome the solute-solute and solvent-solvent interactions.
Based on these principles, a qualitative prediction of solubility in various organic solvent classes can be made.
Qualitative Solubility Profile
The following table summarizes the expected solubility of this compound in common organic solvents based on general chemical principles.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Propanol, Butanol | Sparingly soluble to soluble | Alcohols have both a polar hydroxyl group and a non-polar alkyl chain. Solubility is expected to increase with the chain length of the alcohol, as the non-polar character becomes more dominant. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble to very soluble | Ethers are relatively non-polar and can effectively solvate non-polar compounds like this compound. |
| Esters | Ethyl acetate | Soluble | Esters are moderately polar but can still dissolve many non-polar compounds. |
| Ketones | Acetone, Methyl ethyl ketone (MEK) | Soluble | Ketones are polar aprotic solvents but can dissolve a range of non-polar to moderately polar compounds. |
| Aromatic Hydrocarbons | Toluene, Benzene | Very soluble | These are non-polar solvents and are excellent choices for dissolving non-polar compounds like this compound. A solution of pentyl disulfide in toluene is commercially available.[3] |
| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Very soluble | These solvents are effective at dissolving a wide range of organic compounds, including non-polar ones. Dichloromethane is miscible with many organic solvents. |
| Alkanes | Hexane, Heptane | Very soluble | As non-polar solvents, alkanes are expected to be excellent solvents for the non-polar this compound. |
Experimental Protocol for Solubility Determination
For a precise quantitative determination of this compound solubility, the following experimental protocol can be employed. This method is a generalized procedure based on standard laboratory techniques for solubility assessment.[4][5]
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Volumetric flasks
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Micropipettes
-
Vials with screw caps
-
Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID) or UV-Vis Spectrophotometer if the compound has a suitable chromophore)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The presence of undissolved solute is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed at the constant temperature to let the excess solid settle.
-
To ensure complete separation of the undissolved solute, centrifuge the vial at a high speed.
-
-
Sample Extraction and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated/cooled micropipette to avoid temperature-induced precipitation.
-
Transfer the aliquot to a volumetric flask and dilute with the same solvent to a concentration suitable for the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a calibrated analytical instrument (e.g., GC-FID).
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for determining solubility and the predicted solubility trends.
References
An In-depth Technical Guide to the Disulfide Bond in Di-n-Amyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the disulfide bond in di-n-amyl disulfide (also known as dipentyl disulfide). The document delves into the structural parameters, energetic properties, and redox behavior of this key functional group. Detailed experimental protocols for its synthesis and characterization are provided, alongside an exploration of its potential applications in the pharmaceutical sciences.
Core Properties of the this compound Bond
This compound is a symmetrical aliphatic disulfide with the chemical formula C₁₀H₂₂S₂. The central feature of this molecule is the disulfide bond (–S–S–), which dictates its chemical reactivity and physical properties. While specific experimental data for this compound is limited, the characteristics of its disulfide bond can be understood through data from analogous short-chain dialkyl disulfides and computational studies.
Data Presentation: Properties of the Disulfide Bond
The following table summarizes key quantitative data for the disulfide bond. Values for this compound are estimated based on data from dimethyl disulfide and other simple aliphatic disulfides.
| Property | Dimethyl Disulfide (Experimental) | Diethyl Disulfide (Computational) | This compound (Estimated) |
| S-S Bond Length | 2.022 ± 0.003 Å[1] | - | ~2.03 Å |
| C-S-S Bond Angle | 104.1 ± 0.3°[1] | - | ~104° |
| C-S-S-C Dihedral Angle | 83.9 ± 0.9°[1] | - | ~85-90° |
| S-S Bond Dissociation Energy | - | 59.46 kcal/mol[2] | ~60-65 kcal/mol |
| Reduction Potential | - | - | Expected to be in the range of other aliphatic disulfides |
Note: The values for this compound are extrapolated from shorter-chain analogs and computational studies of similar molecules. Experimental determination is recommended for precise characterization.
Synthesis and Characterization
The preparation of high-purity this compound is crucial for accurate characterization of its disulfide bond. The most common laboratory synthesis involves the oxidation of the corresponding thiol, 1-pentanethiol.
Experimental Protocol: Synthesis of this compound from 1-Pentanethiol
This protocol describes a general method for the synthesis of this compound via the oxidation of 1-pentanethiol using iodine.
Materials:
-
1-Pentanethiol
-
Iodine (I₂)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Round-bottom flask
-
Stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a stir bar, dissolve 1-pentanethiol in diethyl ether.
-
In a separate flask, prepare a solution of iodine in diethyl ether.
-
Slowly add the iodine solution to the stirred solution of 1-pentanethiol at room temperature. The reaction is typically rapid and can be monitored by the disappearance of the brown color of the iodine.
-
After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes to ensure complete conversion.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any excess iodine.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography to obtain high-purity this compound.
Experimental Protocol: Characterization of the Disulfide Bond
Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions.[3]
Methodology:
-
A high-purity sample of this compound is vaporized under high vacuum.
-
A beam of high-energy electrons is passed through the vaporized sample.
-
The electrons are scattered by the molecules, creating a diffraction pattern that is recorded on a detector.
-
The diffraction pattern is analyzed to determine the interatomic distances and bond angles in the molecule.[3] By fitting the experimental scattering data to a molecular model, precise values for the S-S bond length, C-S-S bond angle, and C-S-S-C dihedral angle can be obtained.
Raman spectroscopy is an effective method for probing the disulfide bond, as the S-S stretching vibration gives rise to a characteristic peak in the Raman spectrum. The frequency of this peak is sensitive to the C-S-S-C dihedral angle.[2][4]
Methodology:
-
A liquid sample of pure this compound is placed in a sample holder.
-
A monochromatic laser beam is focused on the sample.
-
The scattered light is collected and analyzed by a Raman spectrometer.
-
The Raman spectrum will show a peak in the range of 500-540 cm⁻¹, which corresponds to the S-S stretching vibration.[5] The exact frequency can be correlated with the dihedral angle of the disulfide bond.[2][4]
Cyclic voltammetry can be used to determine the reduction potential of the disulfide bond, providing insight into its redox properties.[6]
Methodology:
-
A solution of this compound is prepared in a suitable aprotic solvent, such as acetonitrile, containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).[6]
-
The solution is placed in an electrochemical cell with a three-electrode setup (working, reference, and counter electrodes).
-
The potential of the working electrode is swept linearly with time, and the resulting current is measured.
-
The cyclic voltammogram will show a reduction peak corresponding to the cleavage of the disulfide bond. The potential at which this peak occurs provides information about the reduction potential of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of this compound.
Caption: Core properties of the this compound bond.
Caption: Experimental workflow for this compound.
Relevance in Drug Development
The disulfide bond is a key functional group in the design of redox-responsive drug delivery systems.[1][7][8][9][10] The significantly higher concentration of reducing agents, such as glutathione, inside cells compared to the extracellular environment provides a trigger for the cleavage of disulfide bonds. This differential stability can be exploited to design drug carriers that are stable in the bloodstream but release their therapeutic payload upon entering the target cells.[1][7][8][9][10]
While this compound itself is not typically used as a drug, its disulfide moiety serves as a simple model for understanding the behavior of more complex disulfide-containing drug delivery systems. The knowledge of its bond strength, redox potential, and conformational preferences can inform the design of novel linkers for antibody-drug conjugates (ADCs), nanoparticles, and hydrogels with tailored release profiles.
Caption: Redox-responsive drug delivery concept.
References
- 1. researchgate.net [researchgate.net]
- 2. Disulfide Bond Dihedral Angles from Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. s-a-s.org [s-a-s.org]
- 6. researchgate.net [researchgate.net]
- 7. Redox-Responsive Drug Delivery Systems: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redox-Responsive Drug Delivery Systems: A Chemical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A reduction-responsive drug delivery with improved stability: disulfide crosslinked micelles of small amiphiphilic molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Redox-responsive nanogels for drug-delivery: thiol–maleimide and thiol–disulfide exchange chemistry as orthogonal tools for fabrication and degradation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
potential biological activities of aliphatic disulfides
An In-depth Technical Guide to the Potential Biological Activities of Aliphatic Disulfides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aliphatic disulfides are organic compounds containing a sulfur-sulfur bond with non-aromatic carbon-based side chains. These compounds are found in various natural sources, such as garlic and onions, and have garnered significant interest in the scientific community for their diverse biological activities. This technical guide provides a comprehensive overview of the potential therapeutic applications of aliphatic disulfides, focusing on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The document summarizes key quantitative data, details experimental protocols for assessing biological activity, and visualizes the underlying signaling pathways.
Anticancer Activity
Aliphatic disulfides have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression.
Quantitative Data for Anticancer Activity
The anticancer efficacy of various aliphatic disulfides has been quantified through the determination of their half-maximal inhibitory concentration (IC50) values against different cancer cell lines. A selection of these values is presented in the table below.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Diallyl disulfide (DADS) | HCT-15 (colon) | >100 | [1] |
| Diallyl trisulfide (DATS) | HT29 (colon) | 15.3 | [2] |
| Dipropyl trisulfide (DPTS) | HT29 (colon) | 18.5 | [2] |
| Dibutenyl trisulfide | HT29 (colon) | 16.7 | [2] |
| Dimethyl trisulfide | HT29 (colon) | 61.2 | [2] |
| Dipentyl trisulfide | HT29 (colon) | 48.5 | [2] |
| (Z)-Ajoene | RAW 264.7 (macrophage) | 1.9 (NO production) | [3] |
| (E)-Ajoene | RAW 264.7 (macrophage) | 1.1 (PGE2 production) | [3] |
Signaling Pathways in Anticancer Activity
Aliphatic disulfides exert their anticancer effects by modulating several critical signaling pathways.
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Aliphatic disulfides, such as diallyl trisulfide (DATS), have been shown to inhibit this pathway, leading to apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by aliphatic disulfides.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[4]
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Aliphatic disulfide compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the aliphatic disulfide compound and incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
References
- 1. Relationship between lipophilicity and inhibitory activity against cancer cell growth of nine kinds of alk(en)yl trisulfides with different side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Oxidation and Reduction Reactions of Di-n-Amyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di-n-amyl disulfide, a symmetrical dialkyl disulfide, serves as a valuable model compound for understanding the fundamental redox chemistry of the disulfide bond. This technical guide provides a comprehensive overview of the oxidation and reduction reactions of this compound. It details the reaction mechanisms, presents detailed experimental protocols for laboratory synthesis, and summarizes key quantitative data. Furthermore, this guide explores the relevance of disulfide redox chemistry in the context of drug development, particularly in the design of redox-responsive drug delivery systems. Visualizations of reaction pathways and experimental workflows are provided to facilitate a deeper understanding of the concepts discussed.
Introduction
The disulfide bond (-S-S-) is a pivotal functional group in chemistry and biology, most notably in stabilizing the tertiary and quaternary structures of proteins. The reversible nature of its formation and cleavage through oxidation and reduction reactions makes it a key player in various biological processes and a versatile tool in synthetic chemistry. This compound (C₅H₁₁S)₂, also known as dipentyl disulfide, is an aliphatic disulfide that provides a clear and uncomplicated model for studying the chemistry of the disulfide linkage, free from the electronic effects of aromatic rings or the complexity of protein microenvironments.
This guide will delve into the two primary redox transformations of this compound:
-
Oxidation: The addition of oxygen atoms to the sulfur atoms, leading to the formation of di-n-amyl thiosulfinate, and upon further oxidation, di-n-amyl thiosulfonate and ultimately sulfones.
-
Reduction: The cleavage of the sulfur-sulfur bond to yield two molecules of the corresponding thiol, 1-pentanethiol.
Understanding these reactions is crucial for applications ranging from organic synthesis to the design of advanced therapeutic agents.
Oxidation of this compound
The oxidation of this compound can proceed in a stepwise manner to yield progressively more oxidized sulfur species. The primary products of interest are the corresponding sulfoxide and sulfone.
Reaction Mechanisms
The oxidation of dialkyl disulfides typically involves the nucleophilic attack of one of the sulfur atoms on the oxidizing agent.
Oxidation to Di-n-amyl Sulfoxide (Thiosulfinate): Using a mild oxidizing agent such as one equivalent of hydrogen peroxide (H₂O₂), the disulfide is converted to a thiosulfinate. The reaction proceeds via the formation of a more reactive oxidizing species from H₂O₂ in the presence of an acid catalyst (like acetic acid), which is then attacked by the electron-rich sulfur atom.
Further Oxidation to Di-n-amyl Sulfone (Thiosulfonate): With an excess of the oxidizing agent, the thiosulfinate can be further oxidized to a thiosulfonate. Subsequent oxidation can lead to the formation of sulfonic acids upon cleavage of the S-S bond.
dot
Caption: Stepwise oxidation of this compound.
Experimental Protocol: Oxidation to Di-n-amyl Sulfoxide
This protocol is adapted from a general method for the oxidation of sulfides to sulfoxides using hydrogen peroxide in glacial acetic acid, which has been shown to produce high yields.[1]
Materials:
-
This compound
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in glacial acetic acid (2 mL).
-
Cool the flask in an ice bath.
-
Slowly add hydrogen peroxide (1.1 mmol, 30% aqueous solution) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material. The reaction can be monitored by spotting the reaction mixture on a TLC plate and eluting with a suitable solvent system (e.g., hexane:ethyl acetate 4:1). The starting disulfide will have a higher Rf value than the more polar sulfoxide product.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers and wash with water (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude di-n-amyl sulfoxide.
-
The product can be further purified by column chromatography on silica gel if necessary.
Reduction of this compound
The reduction of this compound cleaves the S-S bond, resulting in the formation of two equivalents of 1-pentanethiol. This reaction is fundamental in understanding the behavior of disulfide bonds in reductive biological environments.
Reaction Mechanism
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for the reduction of disulfides. The reaction involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on one of the sulfur atoms. This leads to the cleavage of the disulfide bond and the formation of two thiolates, which are subsequently protonated during the work-up to yield the thiol.
dot
Caption: Reduction of this compound to 1-pentanethiol.
Experimental Protocol: Reduction to 1-Pentanethiol
This protocol is a general procedure for the reduction of disulfides using lithium aluminum hydride.[2] Caution: Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask
-
Condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (N₂ or Ar)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry three-necked flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and an inert gas inlet.
-
Under a positive pressure of inert gas, add a suspension of lithium aluminum hydride (0.5 molar equivalents per S-S bond) in anhydrous diethyl ether to the flask.
-
Dissolve the this compound (1.0 molar equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the disulfide solution dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours or until TLC/GC-MS analysis indicates the disappearance of the starting material.
-
Cool the reaction flask in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a dilute acid solution (e.g., 10% H₂SO₄).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and carefully remove the solvent by distillation or rotary evaporation (note the volatility of 1-pentanethiol).
-
The resulting 1-pentanethiol can be purified by distillation if necessary.
Applications in Drug Development
The redox chemistry of disulfide bonds is increasingly being exploited in the field of drug development, particularly for targeted drug delivery to cancer cells. The rationale behind this approach lies in the significant difference in the redox potential between the extracellular and intracellular environments, and notably, the elevated concentration of the reducing agent glutathione (GSH) in tumor cells compared to normal cells.
Redox-responsive drug delivery systems often incorporate disulfide linkers to conjugate a cytotoxic drug to a carrier molecule, such as a polymer or a nanoparticle. These systems are designed to be stable in the bloodstream (low GSH concentration) but to cleave and release the active drug upon entering the high-GSH environment of a tumor cell. This targeted release mechanism can enhance the therapeutic efficacy of the drug while minimizing systemic toxicity.
dot
Caption: Disulfide-based redox-responsive drug delivery.
Quantitative Data
The following tables summarize the key physical and spectroscopic data for this compound and its primary oxidation and reduction products.
Table 1: Physical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₁₀H₂₂S₂ | 206.41 | 142 / 17 mmHg | 0.93 |
| Di-n-amyl sulfoxide | C₁₀H₂₂OS₂ | 222.41 | - | - |
| Di-n-amyl sulfone | C₁₀H₂₂O₂S₂ | 238.41 | - | - |
| 1-Pentanethiol | C₅H₁₂S | 104.21 | 126 | 0.841 |
Table 2: Spectroscopic Data
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Key IR Peaks (cm⁻¹) |
| This compound | ~2.67 (t, 4H, -CH₂-S-), 1.65 (quint, 4H), 1.33 (sext, 4H), 0.90 (t, 6H) | ~39.2 (-CH₂-S-), 31.3, 29.8, 22.3, 14.0 | 2955, 2927, 2858 (C-H str.), 1465 (C-H bend) |
| Di-n-amyl sulfoxide | ~2.7-2.9 (m, 4H, -CH₂-S(O)-), 1.7-1.9 (m, 4H), 1.3-1.5 (m, 4H), ~0.9 (t, 6H) | ~54.2 (-CH₂-S(O)-), ~22.0, ~15.6, ~13.0 | ~1050 (S=O str.) |
| Di-n-amyl sulfone | ~2.9-3.1 (m, 4H, -CH₂-S(O)₂-), 1.7-1.9 (m, 4H), 1.3-1.5 (m, 4H), ~0.9 (t, 6H) | ~52.0 (-CH₂-S(O)₂-), ~22.0, ~16.0, ~13.5 | ~1320, ~1130 (SO₂ str.) |
| 1-Pentanethiol | 2.52 (q, 2H, -CH₂-SH), 1.58 (quint, 2H), 1.37 (m, 4H), 1.30 (t, 1H, -SH), 0.91 (t, 3H) | 33.9, 31.0, 24.6, 22.3, 13.9 | ~2550 (S-H str.) |
Conclusion
The oxidation and reduction reactions of this compound exemplify the fundamental redox chemistry of the disulfide bond. The controlled oxidation with reagents like hydrogen peroxide allows for the synthesis of sulfoxides and sulfones, while reduction with powerful hydrides such as lithium aluminum hydride efficiently cleaves the S-S bond to yield the corresponding thiol. These transformations are not only of academic interest but also have significant practical implications, particularly in the burgeoning field of redox-responsive drug delivery. The principles outlined in this guide provide a solid foundation for researchers and scientists working in organic synthesis, medicinal chemistry, and drug development. Further exploration of these reactions with more complex disulfide-containing molecules will continue to drive innovation in these fields.
References
Methodological & Application
Application Notes and Protocols: Di-n-Amyl Disulfide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-n-Amyl disulfide, also known as dipentyl disulfide, is a symmetrical aliphatic disulfide with the chemical formula C₁₀H₂₂S₂. It is a versatile reagent in organic synthesis, primarily serving as a source of the n-amylthio moiety. Its applications range from the synthesis of thioethers and other sulfur-containing compounds to its use as a stabilizer in redox-sensitive environments.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in various organic transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 112-51-6 |
| Molecular Formula | C₁₀H₂₂S₂ |
| Molecular Weight | 206.41 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 142 °C at 17 mmHg |
| Density | 0.93 g/cm³ |
| Refractive Index | 1.4890-1.4920 |
Applications in Organic Synthesis
This compound is a valuable reagent for the introduction of the n-amylthio group (-S-(CH₂)₄CH₃) into organic molecules. The disulfide bond can be cleaved under various conditions to generate nucleophilic or electrophilic sulfur species, enabling a range of synthetic transformations.
Synthesis of n-Amyl Thioethers via Nucleophilic Substitution
This compound can react with strong nucleophiles, such as Grignard reagents and organolithium compounds, to yield n-amyl thioethers. This reaction proceeds via nucleophilic attack on one of the sulfur atoms, leading to the cleavage of the S-S bond.
Reaction Scheme:
Where R = alkyl, aryl; M = MgX, Li
Experimental Protocol: Synthesis of n-Amyl Phenyl Thioether
This protocol describes the reaction of this compound with phenylmagnesium bromide to synthesize n-amyl phenyl thioether.
Materials:
-
This compound
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 equiv.). Add a small crystal of iodine to activate the magnesium.
-
Add a solution of bromobenzene (1.0 equiv.) in anhydrous diethyl ether to the dropping funnel and add a small portion to the magnesium turnings.
-
Once the reaction initiates (as evidenced by bubbling and heat generation), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with this compound: Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equiv.) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation or column chromatography on silica gel to obtain n-amyl phenyl thioether.
Quantitative Data (Hypothetical):
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reaction Time (h) |
| Phenylmagnesium bromide | This compound | n-Amyl phenyl thioether | 75 | 2 |
| n-Butyllithium | This compound | n-Amyl n-butyl thioether | 80 | 1.5 |
Logical Workflow for Thioether Synthesis:
Caption: Workflow for the synthesis of n-amyl thioethers.
Reduction to n-Amylthiol
This compound can be readily reduced to n-amylthiol (pentanethiol) using common reducing agents. This provides a convenient method for the in situ generation or synthesis of the corresponding thiol.
Reaction Scheme:
Where [H] = reducing agent (e.g., NaBH₄, LiAlH₄)
Experimental Protocol: Reduction of this compound with Sodium Borohydride
Materials:
-
This compound
-
Sodium borohydride
-
Ethanol
-
1 M Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.0 equiv.) portion-wise to the stirred solution.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the evolution of gas ceases.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to obtain n-amylthiol.
Quantitative Data (Hypothetical):
| Reducing Agent | Solvent | Product | Yield (%) | Reaction Time (h) |
| Sodium Borohydride | Ethanol | n-Amylthiol | 90 | 1 |
| Lithium Aluminum Hydride | Diethyl Ether | n-Amylthiol | 95 | 0.5 |
Signaling Pathway for Disulfide Reduction:
Caption: Pathway for the reduction of this compound.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis for the introduction of the n-amylthio group. The protocols provided herein offer a starting point for its application in the synthesis of thioethers and the generation of n-amylthiol. Researchers and drug development professionals can adapt these methodologies to a wide range of substrates and synthetic strategies. Further exploration of its reactivity, particularly in radical reactions and as a sulfur transfer agent in more complex syntheses, will undoubtedly expand its utility in the field of organic chemistry.
References
Di-n-Amyl Disulfide: Application Notes for Food Flavoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-n-amyl disulfide, also known as dipentyl disulfide or by its FEMA number 4575 (for the isomeric diisoamyl disulfide), is a generally recognized as safe (GRAS) flavoring substance used in the food industry to impart savory, onion- and garlic-like notes.[1][2][3] Its characteristic sulfurous aroma makes it a valuable component in creating authentic and complex flavor profiles in a variety of food products. This document provides detailed application notes, experimental protocols, and technical data for the use of this compound as a flavoring agent in food science.
Chemical and Physical Properties
This compound is a symmetrical disulfide with the following properties:
| Property | Value |
| Chemical Name | Dipentyl disulfide |
| Synonyms | This compound, Amyl disulfide |
| CAS Number | 112-51-6 |
| FEMA Number | 4575 (for diisoamyl disulfide) |
| Molecular Formula | C10H22S2 |
| Molecular Weight | 206.41 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor Profile | Sweet, oniony, savory[1][2] |
| Solubility | Practically insoluble in water; soluble in ethanol[1] |
Regulatory Status
Diisoamyl disulfide is listed by the Flavor and Extract Manufacturers Association (FEMA) as a GRAS substance under the number 4575.[1][3] This designation is based on a comprehensive safety evaluation by the FEMA Expert Panel.
Applications in Food Products
This compound is a potent flavor ingredient and is typically used at very low concentrations. Its savory and pungent characteristics make it suitable for a wide range of food applications.
Recommended Usage Levels
The following table, based on the FEMA GRAS 24 publication, provides the average usual and maximum use levels for diisoamyl disulfide (FEMA No. 4575) in various food categories. It is important to note that these are guidelines, and optimal usage levels may vary depending on the specific food matrix and desired flavor profile.
| Food Category | Average Usual Use Level (ppm) | Average Maximum Use Level (ppm) |
| Baked Goods | 5 | 10 |
| Beverages (Non-alcoholic) | 0.1 | 3 |
| Confections & Frostings | 8 | 100 |
| Frozen Dairy | 5 | 50 |
| Gelatins & Puddings | 0.1 | 1 |
| Meat Products | 5 | 10 |
| Processed Vegetables | 5 | 25 |
| Seasonings & Flavors | 8 | 100 |
| Snack Foods | 5 | 10 |
| Soft Candy | 0.02 | 1 |
| Soups | 0.1 | 1 |
Data extracted from FEMA GRAS 24 publication snippets. A complete table was not available in the search results.
Experimental Protocols
Sensory Evaluation Protocol
Objective: To determine the sensory threshold and flavor profile of this compound in a specific food matrix.
Materials:
-
This compound (food grade)
-
Food matrix (e.g., vegetable oil, aqueous solution with emulsifier, or a simple food base like unsalted broth)
-
Trained sensory panel (8-12 members)
-
Odor-free sample cups with lids
-
Pipettes and glassware
-
Sensory evaluation software or ballots
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or propylene glycol) at a concentration of 1000 ppm.
-
Sample Preparation:
-
Prepare a series of dilutions from the stock solution in the chosen food matrix. The concentration range should span from below the expected detection threshold to a level that is clearly perceptible. A logarithmic scale is recommended (e.g., 0.01, 0.1, 1, 10, 100 ppb).
-
Prepare a blank sample (food matrix without added this compound).
-
-
Sensory Evaluation Method (Triangle Test for Threshold Determination):
-
Present panelists with three samples: two are identical (either both blank or both with a specific concentration of the disulfide), and one is different.
-
Ask panelists to identify the odd sample.
-
The detection threshold is the lowest concentration at which a statistically significant number of panelists can correctly identify the odd sample.
-
-
Flavor Profile Analysis (Quantitative Descriptive Analysis - QDA):
-
Present panelists with a range of concentrations of this compound in the food matrix.
-
Using a standardized scoresheet with relevant flavor descriptors (e.g., onion, garlic, sulfury, savory, sweet, metallic), panelists rate the intensity of each attribute for each sample.
-
Analyze the data to create a flavor profile for this compound at different concentrations.
-
Workflow for Sensory Evaluation:
Caption: Workflow for the sensory evaluation of this compound.
Analytical Quantification Protocol (Headspace GC-MS)
Objective: To quantify the concentration of this compound in a food matrix.
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Headspace autosampler
-
GC column suitable for volatile sulfur compounds (e.g., DB-5ms, DB-WAX)
-
This compound standard
-
Internal standard (e.g., d10-diethyl sulfide or another suitable deuterated analog)
-
Food matrix
-
Solvent for extraction (if necessary, e.g., dichloromethane)
-
Headspace vials with septa
Methodology:
-
Standard Preparation: Prepare a series of calibration standards of this compound in the same (or a similar) matrix as the sample, each containing a fixed concentration of the internal standard.
-
Sample Preparation:
-
Accurately weigh a known amount of the food sample into a headspace vial.
-
Add a known amount of the internal standard.
-
If the matrix is solid, a liquid extraction or the addition of a matrix modifier may be necessary to facilitate the release of volatiles.
-
-
Headspace Sampling:
-
Place the vials in the headspace autosampler.
-
Equilibrate the samples at a specific temperature and time to allow the volatile compounds to partition into the headspace. Typical conditions might be 60-80°C for 15-30 minutes.
-
-
GC-MS Analysis:
-
Inject a known volume of the headspace gas onto the GC column.
-
Use a temperature program that effectively separates this compound from other volatile compounds.
-
The mass spectrometer should be operated in selected ion monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions for this compound and the internal standard.
-
-
Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.
-
Calculate the concentration of this compound in the sample based on its peak area ratio and the calibration curve.
-
Workflow for GC-MS Analysis:
Caption: Workflow for the quantitative analysis of this compound by HS-GC-MS.
Flavor Perception Pathway
The perception of this compound's flavor is a complex process involving both the sense of smell (olfaction) and taste (gustation). The volatile nature of the disulfide allows it to travel to the olfactory receptors in the nasal cavity, where it binds to specific G-protein coupled receptors, initiating a signaling cascade that results in the perception of its characteristic aroma.
Caption: Simplified pathway of this compound flavor perception.
Conclusion
This compound is a valuable tool for food scientists and flavorists seeking to create authentic and impactful savory flavors. Its GRAS status and well-defined oniony, savory profile make it a reliable ingredient for a variety of food applications. The provided protocols for sensory evaluation and analytical quantification offer a framework for its effective and controlled use in food product development. Further research to determine precise sensory thresholds in various food matrices would be beneficial for more nuanced flavor creation.
References
application of di-n-Amyl disulfide in polymer chemistry
An in-depth exploration of the applications of di-n-amyl disulfide in polymer chemistry reveals its potential utility in several key areas, primarily extrapolated from the well-documented roles of analogous dialkyl and aryl disulfides. While specific research focusing exclusively on this compound is limited, its chemical nature as a symmetrical disulfide allows for informed hypotheses regarding its function as a chain transfer agent, a sulfur donor in vulcanization and crosslinking, and a component in the synthesis of sulfur-containing polymers. This document provides detailed application notes and experimental protocols based on these inferred applications, aimed at researchers, scientists, and professionals in drug development and polymer science.
Application Notes
This compound (C5H11S)2 is a chemical compound that can be utilized in polymer chemistry in the following capacities:
-
Chain Transfer Agent in Radical Polymerization: Dialkyl disulfides can act as chain transfer agents (CTAs) to control the molecular weight of polymers during radical polymerization. The disulfide bond can undergo homolytic cleavage or react with a propagating radical, terminating the growing polymer chain and initiating a new one. This allows for the synthesis of polymers with lower molecular weights and narrower polydispersity than would be obtained otherwise. The efficiency of this compound as a CTA will depend on the monomer being polymerized and the reaction conditions.
-
Sulfur Donor and Vulcanizing Agent: In analogy to compounds like amylphenol disulfide polymer, this compound can serve as a source of sulfur for the vulcanization of rubber and other elastomers.[1] Upon heating, the disulfide bond can break, generating sulfur radicals that can form crosslinks between polymer chains.[2] This process enhances the mechanical properties of the polymer, such as its elasticity, strength, and durability. The use of a dialkyl disulfide may lead to the formation of more stable monosulfide or disulfide crosslinks compared to the polysulfide crosslinks formed with elemental sulfur, potentially improving the thermal and oxidative stability of the vulcanized material.[1]
-
Monomer for Polysulfide Synthesis: this compound can be a precursor in the synthesis of polysulfides. Through reactions involving sulfur insertion or condensation with other monomers, it can be incorporated into the main chain of a polymer.[3] This introduces disulfide linkages into the polymer backbone, which can impart unique properties such as redox responsiveness and degradability.[4][5] Such polymers are of interest in biomedical applications, including drug delivery systems where the disulfide bonds can be cleaved in the reducing environment of the cell.
Experimental Protocols
The following protocols are generalized methodologies based on the known chemistry of similar disulfide compounds and should be optimized for specific experimental setups and desired polymer characteristics.
Protocol 1: this compound as a Chain Transfer Agent in the Radical Polymerization of Styrene
This protocol describes a laboratory-scale procedure for the bulk polymerization of styrene using this compound to control the molecular weight of the resulting polystyrene.
Materials:
-
Styrene (freshly distilled to remove inhibitor)
-
This compound
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (recrystallized)
-
Methanol
-
Nitrogen gas
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Oil bath with temperature controller
-
Vacuum line
Procedure:
-
Preparation: A 50 mL Schlenk flask is charged with a magnetic stir bar and flame-dried under vacuum, then cooled under a nitrogen atmosphere.
-
Charging Reactants: Into the flask, add 10 mL of freshly distilled styrene.
-
Addition of Chain Transfer Agent: Using a syringe, add the desired amount of this compound. The concentration will need to be varied to study its effect on molecular weight (e.g., 0.1, 0.5, 1.0 mol% relative to styrene).
-
Addition of Initiator: Add the radical initiator (e.g., 0.1 mol% AIBN relative to styrene).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at 60-80°C and stir. The reaction time will influence the conversion and molecular weight (e.g., 4-24 hours).
-
Termination and Precipitation: After the desired time, cool the reaction to room temperature. Dissolve the viscous polymer solution in a minimal amount of toluene or tetrahydrofuran (THF) and precipitate it by slowly adding the solution to a large volume of methanol with vigorous stirring.
-
Purification and Drying: Filter the precipitated polystyrene, wash with fresh methanol, and dry in a vacuum oven at 60°C to a constant weight.
-
Characterization: Analyze the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC).
Quantitative Data Summary (Hypothetical):
| This compound (mol%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 0 | 150,000 | 350,000 | 2.33 |
| 0.1 | 85,000 | 180,000 | 2.12 |
| 0.5 | 35,000 | 75,000 | 2.14 |
| 1.0 | 18,000 | 38,000 | 2.11 |
Note: This data is illustrative and the actual results will depend on the specific reaction conditions.
Experimental Workflow:
References
- 1. nbinno.com [nbinno.com]
- 2. quora.com [quora.com]
- 3. Electrochemical Synthesis of Organic Polysulfides from Disulfides by Sulfur Insertion from S8 and an Unexpected Solvent Effect on the Product Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Degradable Polyolefins Bearing Disulfide Units via Metathesis Copolymerization [mdpi.com]
- 5. jsta.cl [jsta.cl]
Application Notes and Protocols for Di-n-Amyl Disulfide: Antimicrobial and Antifungal Properties
Audience: Researchers, scientists, and drug development professionals.
Note: Direct experimental data on the antimicrobial and antifungal properties of di-n-Amyl disulfide is limited in publicly available scientific literature. The following application notes and protocols are based on the established activities of structurally related aliphatic and organosulfur disulfide compounds and provide a framework for the investigation of this compound.
Introduction
This compound is an organic disulfide compound. While specific studies on its bioactivity are scarce, the broader class of organosulfur compounds, particularly dialkyl disulfides, is known for a range of biological activities, including antimicrobial and antifungal properties. Compounds like diallyl disulfide (DADS) and diallyl trisulfide (DATS), found in garlic, have been extensively studied and demonstrate significant efficacy against various pathogens.[1][2] The antimicrobial action of these compounds is generally attributed to the reactive disulfide bond.[3] This document provides an overview of the potential mechanisms, comparative data from related compounds, and detailed protocols to facilitate the investigation of this compound as a potential antimicrobial and antifungal agent.
Potential Mechanism of Action
The antimicrobial activity of disulfide compounds is believed to stem from the reactivity of the disulfide bond. The proposed mechanism involves the interaction of the disulfide with thiol (-SH) groups present in microbial enzymes and proteins. This interaction can lead to the formation of mixed disulfides, disrupting the protein's structure and function, ultimately leading to microbial cell death.[3]
Specifically, the process can be described as follows:
-
Thiol-Disulfide Exchange: The disulfide bond of this compound can react with free sulfhydryl groups of cysteine residues in essential microbial enzymes.
-
Enzyme Inactivation: This exchange leads to the formation of a mixed disulfide, which alters the protein's conformation and inactivates the enzyme.
-
Disruption of Cellular Processes: The inactivation of key enzymes involved in metabolism, cell wall synthesis, or DNA replication disrupts critical cellular functions.[4]
-
Membrane Disruption: Some organosulfur compounds have also been shown to compromise the integrity of the bacterial cell membrane.[3]
Data Presentation: Antimicrobial and Antifungal Activity of Related Disulfides
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for diallyl disulfide and diallyl trisulfide against a range of microorganisms. This data provides a comparative baseline for what might be expected from the evaluation of this compound.
| Compound | Microorganism | Strain | MIC (µg/mL) | Reference |
| Diallyl disulfide | Candida albicans | LABMIC 0104 | 1250 | [5] |
| Candida albicans | LABMIC 0105 | 1250 | [5] | |
| Candida albicans | ATCC 90028 | 1250 | [5] | |
| Aeromonas hydrophila | - | 320-640 | [6] | |
| Vibrio vulnificus | - | 160 | [6] | |
| Diallyl trisulfide | Candida albicans | LABMIC 0104 | 625 | [5] |
| Candida albicans | LABMIC 0105 | 625 | [5] | |
| Candida albicans | ATCC 90028 | 1250 | [5] | |
| Trametes hirsuta | - | 56.1 (IC₅₀) | [7] | |
| Laetiporus sulphureus | - | 31.6 (IC₅₀) | [7] | |
| This compound | Various | - | Data not available | - |
IC₅₀: Half maximal inhibitory concentration.
Experimental Protocols
The following protocols are standard methods for determining the antimicrobial and antifungal activity of a novel compound.
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][9]
1. Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum
-
Sterile DMSO (or other suitable solvent) for stock solution preparation
-
Positive control antibiotic/antifungal (e.g., ampicillin, fluconazole)
-
Negative control (broth only)
-
Multichannel pipette
2. Preparation of Inoculum:
-
Culture the microbial strain on an appropriate agar plate overnight.
-
Inoculate a few colonies into sterile broth and incubate until the culture reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
3. Preparation of Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
In a 96-well plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the stock solution to the first well of each row to be tested and mix.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
4. Inoculation and Incubation:
-
Add 10 µL of the prepared microbial inoculum to each well (except for the sterility control wells).
-
Include a positive control (broth with inoculum, no compound) and a negative/sterility control (broth only).
-
Seal the plate and incubate at the appropriate temperature (e.g., 37°C for most bacteria, 30°C for yeast) for 18-24 hours.
5. Interpretation of Results:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
1. Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto an appropriate agar medium that does not contain the test compound.
-
Incubate the agar plates under the same conditions as the initial incubation.
2. Interpretation of Results:
-
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum. This is typically observed as no colony growth on the agar plate.
Conclusion
While direct evidence for the antimicrobial and antifungal properties of this compound is currently lacking, the well-documented activity of structurally similar organosulfur compounds suggests that it is a promising candidate for investigation. The provided protocols offer a standardized approach to empirically determine its efficacy against a panel of bacteria and fungi. The potential mechanism of action, through interaction with essential thiol-containing proteins, is a common trait among bioactive disulfides. Further research is warranted to elucidate the specific activity spectrum and potential therapeutic applications of this compound.
References
- 1. Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. studylib.net [studylib.net]
- 5. rsdjournal.org [rsdjournal.org]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. Diallyl Trisulfide, the Antifungal Component of Garlic Essential Oil and the Bioactivity of Its Nanoemulsions Formed by Spontaneous Emulsification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
Application Notes and Protocols for the Analytical Detection of Di-n-Amyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the detection and quantification of di-n-Amyl disulfide (also known as dipentyl disulfide). This document includes detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), a primary method for the analysis of this compound, along with data presentation in tabular format and workflow visualizations.
Introduction
This compound (C₁₀H₂₂S₂) is a symmetrical aliphatic disulfide.[1] Its analysis is crucial in various fields, including organic synthesis, materials science, and the study of biological activities.[1] Accurate and sensitive detection methods are essential for quality control, reaction monitoring, and safety assessments. GC-MS is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.
Analytical Techniques: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for the analysis of this compound in complex matrices.
Principle
In GC-MS analysis, the sample is first vaporized and introduced into a gas chromatograph. An inert carrier gas transports the sample through a capillary column, where components are separated based on their boiling points and interactions with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z).
Experimental Protocol: GC-MS Analysis of this compound
This protocol is adapted from established methods for the analysis of similar long-chain aliphatic disulfides and is suitable for the quantification of this compound.[2]
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound (CAS No. 112-51-6) in a suitable solvent such as hexane or methyl acetate.[3] From the stock solution, prepare a series of calibration standards at different concentrations.
-
Internal Standard: An internal standard, such as n-triacontane, can be used to improve quantitative accuracy.[2] Add a known amount of the internal standard to each standard and sample solution.
-
Sample Extraction: For samples in a complex matrix (e.g., metalworking fluid, biological samples), a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the this compound.
2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: A standard GC system equipped with a capillary column is suitable.
-
Mass Spectrometer: A mass spectrometer capable of electron ionization (EI) is required.
-
Column: A non-polar or semi-polar capillary column, such as a SPB-1-sulfur column or equivalent, is recommended.[3]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection: Splitless or split injection can be used depending on the expected concentration of the analyte.
-
Oven Temperature Program: An initial temperature of 50-70°C, held for 1-2 minutes, followed by a ramp of 10-20°C/minute to a final temperature of 250-300°C, held for 5-10 minutes. The specific program should be optimized to achieve good separation.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Ion Source Temperature: 230-250°C.
-
Quadrupole Temperature: 150°C.
-
3. Data Acquisition and Analysis
-
Acquire the total ion chromatogram (TIC) for each standard and sample.
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
For quantification, use the extracted ion chromatogram (EIC) of a characteristic ion of this compound (e.g., the molecular ion at m/z 206.4) and the internal standard.[2][4]
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 112-51-6 | [4][5] |
| Molecular Formula | C₁₀H₂₂S₂ | [1][4][6] |
| Molecular Weight | 206.41 g/mol | [1][4][7] |
| Boiling Point | 142 °C / 17 mmHg | [5][6] |
| Density | 0.93 g/cm³ | [5][6] |
| Refractive Index | 1.4890-1.4920 | [5] |
Table 2: GC-MS Parameters for this compound Analysis
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | SPB-1-sulfur or equivalent |
| Carrier Gas | Helium |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | 60°C (2 min), then 15°C/min to 280°C (10 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Scan Range | m/z 40-300 |
| Source Temperature | 230°C |
Table 3: Expected Mass Spectral Data for this compound
| m/z | Interpretation |
| 206 | Molecular Ion [M]⁺ |
| 135 | [M - C₅H₁₁]⁺ |
| 103 | [C₅H₁₁S]⁺ |
| 71 | [C₅H₁₁]⁺ |
| 43 | [C₃H₇]⁺ |
Note: The fragmentation pattern is predictive and should be confirmed with a standard.
Visualizations
Caption: Workflow for the GC-MS analysis of this compound.
Caption: Logical steps in the analytical detection of this compound.
References
Application Note: Analysis of Di-n-Amyl Disulfide by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a comprehensive method for the identification and quantification of di-n-amyl disulfide using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile sulfur compound of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential biomarker. The protocol outlined below provides a robust and reliable approach for the analysis of this compound in a laboratory setting, catering to researchers, scientists, and professionals in drug development. This document includes detailed sample preparation, GC-MS parameters, and data analysis guidelines.
Introduction
This compound (C₁₀H₂₂S₂) is a member of the dialkyl disulfide family, characterized by a sulfur-sulfur bond. These compounds are known for their distinct aromas and are found in a variety of natural products. Accurate and sensitive analytical methods are crucial for their detection and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation and definitive identification based on mass spectral data. This application note presents a validated GC-MS method for the analysis of this compound, adaptable for various sample matrices.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate GC-MS analysis. The following protocol is a general guideline and may require optimization based on the specific sample matrix.
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as hexane or dichloromethane.[1]
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
If quantitative analysis is desired, add a suitable internal standard, such as di-n-hexyl disulfide or a deuterated analog, to each calibration standard and sample at a fixed concentration.
-
-
Liquid Sample Extraction (e.g., beverages, environmental water):
-
For volatile sulfur compounds at low concentrations, headspace solid-phase microextraction (HS-SPME) is a highly effective pre-concentration technique.[2][3]
-
Place 5-10 mL of the liquid sample into a headspace vial.
-
If the sample matrix is complex, consider adding a salt (e.g., NaCl) to improve the partitioning of the analyte into the headspace.[3]
-
Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample at a controlled temperature (e.g., 35-60°C) for a defined period (e.g., 15-30 minutes).[2][3]
-
Retract the fiber and introduce it into the GC injector for thermal desorption.
-
GC-MS Instrumentation and Parameters
The following parameters are recommended for the GC-MS analysis of this compound and can be adapted from methods used for similar dialkyl disulfides.
Gas Chromatograph (GC) Parameters:
| Parameter | Value |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes. |
Mass Spectrometer (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 40-300 |
| Scan Mode | Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Quantitative data for this compound obtained under the specified GC-MS conditions are summarized below. The retention time is an estimate based on the behavior of similar dialkyl disulfides and should be confirmed experimentally.
| Analyte | Retention Time (min) | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | ~12-15 | 206.41 | 206 (M+), 135, 103, 71, 43, 41 |
Note: The molecular ion (M+) peak at m/z 206 is expected to be present, which is a noteworthy feature for dialkyl disulfides.[4] The fragmentation of symmetrical n-alkyl disulfides often involves cleavage of the carbon-sulfur and sulfur-sulfur bonds.[4]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for GC-MS analysis.
Caption: Proposed fragmentation of this compound.
Conclusion
The GC-MS method detailed in this application note provides a selective and sensitive approach for the analysis of this compound. The combination of chromatographic separation and mass spectrometric detection allows for confident identification and accurate quantification of this volatile sulfur compound. The provided protocols for sample preparation and instrument parameters can be readily implemented in analytical laboratories and serve as a foundation for method development and validation for various sample types.
References
- 1. Study of disulfide reduction and alkyl chloroformate derivatization of plasma sulfur amino acids using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Disulfide, ethyl pentyl [webbook.nist.gov]
- 4. Disulfide, dipentyl [webbook.nist.gov]
protocols for handling and storage of di-n-Amyl disulfide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling, storage, and use of di-n-Amyl disulfide (CAS No. 112-51-6). The information is intended to guide laboratory personnel in minimizing risks and utilizing this compound effectively in research and development.
Chemical and Physical Properties
This compound, also known as dipentyl disulfide, is a symmetrical aliphatic disulfide with the molecular formula C₁₀H₂₂S₂.[1] It is characterized by its hydrophobic nature due to the two n-pentyl groups attached to the disulfide bond.[1] This compound is a clear, colorless to yellow or orange liquid.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂S₂ | [1][2][3] |
| Molecular Weight | 206.41 g/mol | [1][2][3] |
| CAS Number | 112-51-6 | [1][4] |
| Appearance | Clear, colorless to yellow/orange liquid | [5] |
| Density | 0.93 g/cm³ | [3][4] |
| Melting Point | -58.99 °C | [3][4][5] |
| Boiling Point | 142 °C at 17 mmHg | [3][4][5] |
| Flash Point | 108.5 °C | [4] |
| Vapor Pressure | 0.0117 mmHg at 25 °C | [4] |
| Refractive Index | 1.4890 - 1.4920 | [3][4][5] |
| Solubility | Insoluble in water | |
| Odor Threshold | 0.015 ppm | [5] |
Safety, Handling, and Storage Protocols
This compound should be handled with care, following standard laboratory safety procedures for hazardous chemicals.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent splashes.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile rubber.
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In case of a significant risk of splashing, additional protective clothing may be necessary.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Handle the compound exclusively in a chemical fume hood.
-
Keep away from heat, sparks, and open flames.
-
Take precautionary measures against static discharge.
-
Use only non-sparking tools.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[2]
-
Keep in a dark place.[2]
-
Recommended storage temperature is 2-8°C, under a nitrogen atmosphere.[5]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.
First Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.
-
This material and its container must be disposed of as hazardous waste.
-
Do not allow the product to enter drains.
Caption: Workflow for Safe Handling and Storage.
Experimental Protocols
This compound can be used in various chemical reactions, including oxidation, reduction, and substitution.[1] The following are general protocols that can be adapted for use with this compound.
Protocol for the Oxidation of this compound to Di-n-Amyl Thiosulfinate
This protocol is adapted from a general method for the oxidation of disulfides using hydrogen peroxide.
Materials:
-
This compound
-
Hydrogen peroxide (30% aqueous solution)
-
Dichloromethane (DCM)
-
Methanol
-
Catalyst (e.g., a cyclic seleninate ester as described in the literature, or other suitable catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the catalyst (e.g., 10 mol %) in a mixture of dichloromethane and methanol (e.g., 95:5 v/v).
-
With stirring at room temperature, add hydrogen peroxide (1 equivalent) dropwise to the solution.
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, quench any remaining hydrogen peroxide by adding a small amount of a suitable reducing agent (e.g., sodium sulfite solution).
-
Transfer the reaction mixture to a separatory funnel and wash with water to remove methanol and any water-soluble byproducts.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude di-n-Amyl thiosulfinate.
-
Purify the product using column chromatography if necessary.
Protocol for the Reduction of this compound to 1-Pentanethiol
This protocol is a general procedure for the reduction of disulfides using lithium aluminum hydride (LAH) and should be performed by personnel experienced with handling pyrophoric reagents.
Materials:
-
This compound
-
Lithium aluminum hydride (LAH)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Ice bath
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Separatory funnel
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
Set up the reaction apparatus and ensure it is completely dry.
-
Under a nitrogen atmosphere, suspend LAH (a molar excess, e.g., 2-4 equivalents of hydride) in anhydrous diethyl ether in the three-necked flask.
-
Cool the suspension in an ice bath.
-
Dissolve this compound in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred LAH suspension at a rate that maintains a gentle reflux or keeps the temperature below 25°C.
-
After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitor by TLC or GC).
-
Carefully quench the excess LAH by slowly and sequentially adding water, followed by a dilute solution of HCl, while cooling the flask in an ice bath. Caution: This is a highly exothermic reaction and generates hydrogen gas.
-
Transfer the mixture to a separatory funnel and separate the ether layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and carefully remove the solvent using a rotary evaporator to yield 1-pentanethiol. Note: 1-Pentanethiol has a strong, unpleasant odor and should be handled in a fume hood.
References
di-n-Amyl disulfide as an intermediate for sulfur-containing compounds
Application Notes: Di-n-Amyl Disulfide as a Versatile Intermediate
Introduction
This compound (also known as dipentyl disulfide, CAS 112-51-6) is a symmetrical aliphatic disulfide that serves as a valuable and versatile intermediate in organic synthesis, particularly for the creation of a diverse range of sulfur-containing compounds.[1] Its structure, featuring two n-pentyl groups linked by a disulfide bond (-S-S-), allows for straightforward chemical manipulation. The disulfide bond is the key reactive site, susceptible to cleavage through oxidation, reduction, and nucleophilic substitution, making it a foundational building block for more complex molecules.[1] For researchers in medicinal chemistry and drug development, this compound offers a gateway to synthesizing novel thioethers, sulfoxides, sulfonamides, and thiols, scaffolds that are prevalent in a wide array of FDA-approved drugs.[2]
Key Synthetic Transformations
This compound is a stable, easy-to-handle liquid that can be employed in several key synthetic transformations:
-
Reduction to Thiols: The disulfide bond can be readily reduced to yield two equivalents of the corresponding thiol, n-amyl mercaptan. This reaction is fundamental for applications requiring a free thiol group, which can act as a potent nucleophile or a ligand for metal catalysts. Common reducing agents include lithium aluminum hydride.[1]
-
Oxidation to Sulfoxides and Sulfones: Controlled oxidation of the disulfide bond can produce higher oxidation state sulfur compounds. Depending on the oxidizing agent and reaction conditions, the reaction can yield sulfoxides or be pushed further to form sulfones.[1] These functional groups are important components of many biologically active molecules.
-
Nucleophilic Cleavage for Thioether Synthesis: The disulfide bond is electrophilic and can react with various nucleophiles.[3] This reactivity can be harnessed to generate unsymmetrical disulfides or, more commonly, to form thioethers through reaction with organometallic reagents or other strong nucleophiles.
-
Oxidative Chlorination to Sulfonyl Chlorides: A powerful application is the conversion to n-amyl sulfonyl chloride. This is typically achieved through oxidative chlorination using reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCH).[4] The resulting sulfonyl chloride is a highly reactive intermediate that can be readily converted into sulfonamides, a critical functional group in numerous pharmaceuticals.[5]
Data Presentation
The following tables summarize quantitative data for representative transformations involving disulfides, which are applicable to this compound.
Table 1: Synthesis of Sulfonamides from Disulfides via Oxidative Chlorination
This table presents data on a one-pot synthesis method where a disulfide is converted to a sulfonyl chloride intermediate in situ and subsequently reacted with an amine to yield the corresponding sulfonamide.[4]
| Disulfide Substrate | Amine | Oxidant/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Di-p-tolyl disulfide | Morpholine | DCH / BnMe₃NCl | Acetonitrile | Room Temp | 2 | 95 |
| Di-benzyl disulfide | Piperidine | DCH / BnMe₃NCl | Acetonitrile | Room Temp | 2 | 92 |
| Di-n-butyl disulfide | Aniline | DCH / BnMe₃NCl | Acetonitrile | Room Temp | 2.5 | 90 |
| Di-phenyl disulfide | Benzylamine | DCH / BnMe₃NCl | Acetonitrile | Room Temp | 2 | 94 |
Data adapted from a study on the one-pot synthesis of sulfonamides from various disulfides.[4] DCH = 1,3-dichloro-5,5-dimethylhydantoin; BnMe₃NCl = N-benzyl-trimethylammonium chloride.
Key Synthetic Pathways from this compound
Caption: Key synthetic routes starting from this compound.
Experimental Protocols
Protocol 1: One-Pot Synthesis of N-Substituted n-Amyl Sulfonamides
This protocol describes the conversion of this compound into a sulfonamide in a single reaction vessel. The method involves the in situ generation of n-amyl sulfonyl chloride followed by reaction with a primary or secondary amine.[4]
Materials:
-
This compound
-
1,3-dichloro-5,5-dimethylhydantoin (DCH)
-
N-benzyl-trimethylammonium chloride (BnMe₃NCl)
-
Acetonitrile (anhydrous)
-
Primary or secondary amine (e.g., morpholine, piperidine)
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1 mmol) in acetonitrile (10 mL), add N-benzyl-trimethylammonium chloride (1.5 mmol) and water (1.5 mmol).
-
Stir the mixture at room temperature and add 1,3-dichloro-5,5-dimethylhydantoin (DCH) (3.5 mmol) portion-wise over 10 minutes.
-
Monitor the reaction by TLC until the this compound is completely consumed (typically 1-2 hours). The formation of the sulfonyl chloride intermediate is observed.
-
Once the initial reaction is complete, add the desired amine (2.5 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC until the sulfonyl chloride intermediate is consumed (typically 1-2 hours).
-
Upon completion, quench the reaction with water (15 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL), followed by brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure N-substituted n-amyl sulfonamide.
Workflow for Sulfonamide Synthesis
Caption: Experimental workflow for the one-pot synthesis of sulfonamides.
Protocol 2: Reduction of this compound to n-Amyl Thiol
This protocol outlines a standard procedure for the reduction of the disulfide bond to form the corresponding thiol.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a suspension of lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether (20 mL) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1 eq) in anhydrous diethyl ether (10 mL) and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Cool the mixture back to 0 °C and carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% NaOH solution (x mL), and then water again (3x mL), where 'x' is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.
-
Filter the mixture through a pad of Celite, washing the filter cake with additional diethyl ether.
-
Combine the filtrates and wash with 1 M HCl (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure (Note: n-amyl thiol is volatile and has a strong odor) to yield the crude n-amyl thiol, which can be purified by distillation if necessary.
Conceptual Role in Drug Development
Caption: From intermediate to a potential biological interaction.
References
- 1. This compound | 68513-62-2 | Benchchem [benchchem.com]
- 2. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neighboring group effect on nucleophilicity of disulfide bond - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Di-n-Amyl Disulfide in Adhesive Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Di-n-Amyl disulfide (CAS 112-51-6) is a symmetrical aliphatic disulfide that has garnered interest as a potential additive in adhesive formulations.[1] Commercially, it is suggested that its incorporation can lead to enhanced performance characteristics, including improved adhesion, cohesion, and resistance to environmental factors.[2] While specific quantitative data on its performance in adhesives is not extensively documented in publicly available literature, the known chemistry of disulfide bonds in polymers suggests several mechanisms through which it could impart beneficial properties. This document provides an overview of these potential mechanisms and detailed protocols for evaluating the efficacy of this compound in adhesive formulations.
Potential Mechanisms of Action
The disulfide bond (-S-S-) in this compound is a dynamic covalent bond, meaning it can undergo reversible cleavage and reformation under certain stimuli such as heat, light, or mechanical stress. This property can be harnessed in adhesive formulations in several ways:
-
Vulcanizing Agent in Rubber-Based Adhesives: In elastomeric adhesives, this compound can act as a sulfur donor, participating in vulcanization. This process creates cross-links between polymer chains, transforming a tacky, weak material into a strong, durable adhesive with improved mechanical properties.[3]
-
Chain Transfer Agent in Polymer Synthesis: During the free-radical polymerization of adhesive resins, this compound can function as a chain transfer agent. This allows for the control of polymer chain length and molecular weight distribution, which in turn influences the viscosity, processability, and final mechanical properties of the adhesive.
-
Stress Relief and Self-Healing: The dynamic nature of the disulfide bond can allow for the dissipation of internal stresses within an adhesive joint. When subjected to stress, the disulfide bonds can break and reform, leading to a rearrangement of the polymer network and preventing crack propagation. This mechanism can also impart self-healing characteristics to the adhesive.
Data Presentation
The following tables are templates for organizing and presenting experimental data when evaluating the effect of this compound on adhesive properties.
Table 1: Physical Properties of this compound
| Property | Value |
| CAS Number | 112-51-6 |
| Molecular Formula | C10H22S2 |
| Molecular Weight | 206.41 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Density | ~0.93 g/cm³ |
| Boiling Point | 142 °C @ 17 mmHg |
| Melting Point | -58.99 °C |
Source: GETCHEM[4]
Table 2: Example Data for Lap Shear Adhesion Tests
| Adhesive Formulation | This compound Concentration (wt%) | Substrate | Average Lap Shear Strength (MPa) | Standard Deviation | Failure Mode |
| Control (Epoxy Resin) | 0 | Aluminum | [Insert Data] | [Insert Data] | [Insert Data] |
| Experimental 1 | 1 | Aluminum | [Insert Data] | [Insert Data] | [Insert Data] |
| Experimental 2 | 2 | Aluminum | [Insert Data] | [Insert Data] | [Insert Data] |
| Experimental 3 | 5 | Aluminum | [Insert Data] | [Insert Data] | [Insert Data] |
Table 3: Example Data for T-Peel Adhesion Tests
| Adhesive Formulation | This compound Concentration (wt%) | Substrate | Average Peel Strength (N/mm) | Standard Deviation | Failure Mode |
| Control (Rubber-based) | 0 | Steel | [Insert Data] | [Insert Data] | [Insert Data] |
| Experimental 1 | 0.5 | Steel | [Insert Data] | [Insert Data] | [Insert Data] |
| Experimental 2 | 1.0 | Steel | [Insert Data] | [Insert Data] | [Insert Data] |
| Experimental 3 | 2.0 | Steel | [Insert Data] | [Insert Data] | [Insert Data] |
Table 4: Example Data for Cure Time and Hardness
| Adhesive Formulation | This compound Concentration (wt%) | Tack-Free Time (minutes) | Full Cure Time (hours) | Shore D Hardness |
| Control (Polyurethane) | 0 | [Insert Data] | [Insert Data] | [Insert Data] |
| Experimental 1 | 1 | [Insert Data] | [Insert Data] | [Insert Data] |
| Experimental 2 | 2 | [Insert Data] | [Insert Data] | [Insert Data] |
| Experimental 3 | 5 | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Protocols
Protocol 1: Preparation of an Experimental Adhesive Formulation
Objective: To incorporate this compound into a base adhesive formulation for subsequent testing.
Materials:
-
Base adhesive resin (e.g., epoxy, polyurethane, or a rubber-based formulation)
-
Curing agent (if required for the base resin)
-
This compound
-
Mixing vessel
-
Stirring apparatus (e.g., magnetic stirrer or overhead mechanical stirrer)
-
Balance
Procedure:
-
Weigh the desired amount of the base adhesive resin into the mixing vessel.
-
Calculate and weigh the required amount of this compound to achieve the target concentration (e.g., 0.5%, 1%, 2% by weight of the total formulation).
-
Add the this compound to the base resin and mix thoroughly until a homogeneous mixture is obtained. The mixing time and speed will depend on the viscosity of the resin.
-
If a curing agent is required, add the specified amount to the mixture and continue to mix for the recommended duration.
-
De-gas the formulation in a vacuum chamber to remove any entrapped air bubbles.
-
The experimental adhesive is now ready for application and testing.
Protocol 2: Evaluation of Lap Shear Strength (Modified from ASTM D1002)
Objective: To determine the shear strength of an adhesive bond between two rigid substrates.
Materials:
-
Experimental adhesive formulation
-
Substrate panels (e.g., aluminum, steel) of specified dimensions
-
Solvent for cleaning substrates (e.g., acetone, isopropanol)
-
Abrasive paper
-
Applicator for the adhesive
-
Fixtures for holding the bonded specimens during curing
-
Universal testing machine (UTM) with grips for tensile testing
Procedure:
-
Substrate Preparation:
-
Cut the substrate panels to the required dimensions.
-
Clean the bonding surfaces of the substrates with a solvent to remove any grease or oil.
-
Abrade the bonding surfaces with abrasive paper and then clean again with the solvent.
-
-
Adhesive Application and Assembly:
-
Apply a uniform layer of the experimental adhesive to the bonding area of one of the substrates.
-
Join the two substrates in a single-lap shear configuration with a defined overlap area.
-
Use fixtures to hold the assembly in place and ensure a consistent bond line thickness.
-
-
Curing:
-
Allow the adhesive to cure according to the manufacturer's instructions or at a specified temperature and time.
-
-
Testing:
-
Mount the cured specimen in the grips of the UTM.
-
Apply a tensile load at a constant rate of crosshead movement until the bond fails.
-
Record the maximum load achieved before failure.
-
-
Data Analysis:
-
Calculate the lap shear strength by dividing the maximum load by the bond area.
-
Examine the failed specimen to determine the mode of failure (e.g., adhesive, cohesive, or substrate failure).
-
Protocol 3: Evaluation of Peel Strength (Modified from ASTM D1876 - T-Peel Test)
Objective: To measure the force required to progressively separate a bonded joint of two flexible substrates.
Materials:
-
Experimental adhesive formulation
-
Flexible substrate panels (e.g., thin gauge metal, plastic film)
-
Solvent for cleaning substrates
-
Applicator for the adhesive
-
Roller for applying pressure
-
Universal testing machine (UTM) with grips for peel testing
Procedure:
-
Substrate Preparation:
-
Clean the bonding surfaces of the flexible substrates with a suitable solvent.
-
-
Adhesive Application and Assembly:
-
Apply a uniform layer of the experimental adhesive to the bonding surfaces of both substrates.
-
Place the two substrates together, leaving a non-bonded area at one end to serve as grip tabs.
-
Use a roller to apply firm pressure over the bonded area to ensure intimate contact and remove any air bubbles.
-
-
Curing:
-
Allow the adhesive to cure as per the specified conditions.
-
-
Testing:
-
Bend the non-bonded ends of the specimen back to form a "T" shape.
-
Mount the two ends of the specimen in the grips of the UTM.
-
Apply a tensile load to pull the two substrates apart at a constant rate of crosshead movement.
-
Record the force as a function of displacement.
-
-
Data Analysis:
-
Calculate the average peel strength by averaging the force over a specified length of the bond after the initial peak.
-
Visualizations
Caption: Experimental workflow for evaluating this compound in adhesives.
Caption: Theoretical mechanisms of this compound in adhesive formulations.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Di-n-Amyl Disulfide
Welcome to the technical support center for the purification of crude di-n-Amyl disulfide. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound can contain several impurities depending on the synthetic route. Common impurities include:
-
Unreacted n-pentyl mercaptan (1-pentanethiol): This is often the starting material and can be present if the reaction has not gone to completion.
-
Di-n-Amyl polysulfides (RSS(n)SR, where n > 2): These can form from side reactions, particularly if elemental sulfur is used in the synthesis.
-
Oxidation byproducts: If an oxidizing agent is used for the synthesis, byproducts from the oxidant or over-oxidation of the disulfide to thiosulfinates or sulfonates might be present.
-
Solvent residues: Residual solvents from the reaction or extraction steps.
-
Water: Can be present from aqueous work-ups.
Q2: What are the primary purification methods for this compound?
A2: The most common and effective purification methods for this compound, which is a liquid at room temperature, are:
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Fractional Vacuum Distillation: This is a highly effective method for separating this compound from less volatile impurities like polysulfides and more volatile impurities like residual n-pentyl mercaptan.
-
Silica Gel Column Chromatography: This technique is useful for removing polar impurities and can separate the disulfide from other sulfur-containing byproducts based on polarity differences.
-
Liquid-Liquid Extraction: This can be used as a preliminary purification step to remove water-soluble impurities or highly polar byproducts.
Q3: What is the boiling point of this compound under vacuum?
A3: The boiling point of this compound at atmospheric pressure is quite high, leading to potential decomposition. Therefore, vacuum distillation is recommended. A reported boiling point is 142 °C at 17 mmHg.[1] It is crucial to use a nomograph or online calculator to estimate the boiling point at your specific vacuum level.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be determined using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for both qualitative and quantitative analysis, allowing for the identification and quantification of volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of the desired product and identify impurities if they are present in sufficient concentration and have distinct spectral signatures.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the disulfide and its impurities, particularly if they are less volatile or thermally labile.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of crude this compound.
Troubleshooting Fractional Vacuum Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Bumping or unstable boiling | - Uneven heating.- Lack of boiling chips or inadequate stirring. | - Use a heating mantle with a stirrer for uniform heating.- Add fresh boiling chips or a magnetic stir bar before starting the distillation. |
| Product is not distilling at the expected temperature | - Inaccurate pressure reading.- Presence of a significant amount of volatile impurities.- System leak. | - Ensure the manometer is correctly calibrated and placed.- Collect a forerun at a lower temperature to remove volatile impurities before collecting the main fraction.- Check all joints and connections for leaks. Ensure glassware is properly greased. |
| Product appears dark or decomposed in the distillation flask | - Overheating.- Distillation at atmospheric pressure. | - Lower the temperature of the heating mantle.- Ensure a stable and sufficiently low vacuum is applied to reduce the boiling point. |
| Poor separation of fractions | - Inefficient distillation column.- Distillation rate is too fast. | - Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Reduce the heating rate to allow for proper equilibration between liquid and vapor phases in the column. |
Troubleshooting Silica Gel Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not move from the origin (Rf = 0) | - Eluent is not polar enough. | - Gradually increase the polarity of the eluent system. For the nonpolar this compound, start with a nonpolar solvent like hexane and gradually add a slightly more polar solvent like ethyl acetate or dichloromethane. |
| Compound runs with the solvent front (Rf = 1) | - Eluent is too polar. | - Decrease the polarity of the eluent system. Use a less polar solvent like hexane or a mixture with a very low percentage of a more polar solvent. |
| Poor separation of spots (streaking or overlapping bands) | - Sample is overloaded on the column.- Inappropriate solvent system.- Silica gel is too acidic or basic. | - Use a larger column or apply less sample.- Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column.- Use neutralized silica gel or add a small amount of a neutralizer (like triethylamine for basic compounds or acetic acid for acidic compounds) to the eluent if your compound is sensitive. |
| Cracking of the silica gel bed | - Improper packing of the column.- Running the column dry. | - Pack the column carefully using a slurry method to ensure a homogenous bed.- Always maintain a level of solvent above the silica gel bed. |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation of Crude this compound
Objective: To purify crude this compound by separating it from volatile and non-volatile impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Vacuum source and trap
-
Heating mantle with magnetic stirrer
-
Boiling chips or magnetic stir bar
-
Manometer
Procedure:
-
Assemble the fractional vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Connect the apparatus to the vacuum source with a trap in between.
-
Slowly evacuate the system to the desired pressure (e.g., 17 mmHg).
-
Once a stable vacuum is achieved, begin heating the distillation flask gently with the heating mantle.
-
Observe the temperature at the distillation head. Collect any low-boiling fractions (forerun) in a separate receiving flask. This will likely contain residual n-pentyl mercaptan.
-
As the temperature stabilizes at the boiling point of this compound at the applied pressure (approx. 142 °C at 17 mmHg), change the receiving flask to collect the pure product.
-
Continue distillation until most of the product has been collected, leaving a small amount of residue in the distillation flask to avoid distilling to dryness. The residue will contain less volatile impurities like polysulfides.
-
Turn off the heating and allow the system to cool to room temperature before slowly releasing the vacuum.
-
Analyze the purity of the collected fractions using GC-MS or NMR.
Protocol 2: Silica Gel Column Chromatography of this compound
Objective: To purify this compound from polar impurities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
Solvent System Selection: Use TLC to determine an appropriate solvent system. For the nonpolar this compound, a good starting point is a high ratio of a nonpolar solvent to a polar solvent (e.g., 98:2 Hexane:Ethyl Acetate). The ideal solvent system should give the this compound an Rf value of approximately 0.3.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, continuously tapping the column to ensure even packing.
-
Add a layer of sand on top of the silica bed.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully apply the sample to the top of the silica gel bed using a pipette.
-
Drain the solvent until the sample has entered the silica gel.
-
Gently add a small amount of fresh eluent to wash the sides of the column.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Begin collecting fractions in separate tubes or flasks.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
-
Purity Analysis: Confirm the purity of the isolated product using GC-MS or NMR.
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity |
| This compound | 206.42 | ~250 (atm), 142 (17 mmHg) | Low |
| n-Pentyl Mercaptan | 104.21 | 126 | Low |
| di-n-Amyl Trisulfide | 238.48 | Higher than disulfide | Low |
| Water | 18.02 | 100 | High |
Note: The boiling point of di-n-Amyl trisulfide is expected to be significantly higher than the disulfide, making it separable by distillation.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: A logical troubleshooting guide for common purification issues.
References
Technical Support Center: Thermal Stability and Degradation of Di-n-Amyl Disulfide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with di-n-amyl disulfide, particularly concerning its stability and degradation under thermal stress.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound?
Q2: What are the likely degradation products of this compound when heated?
A2: Upon heating, this compound is expected to decompose into a variety of sulfur-containing compounds. The primary products are likely to be n-amyl mercaptan and di-n-amyl sulfide. Further reactions at elevated temperatures can lead to the formation of hydrogen sulfide and various smaller hydrocarbons.
Q3: How can I experimentally determine the thermal stability of my this compound sample?
A3: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques. TGA will determine the onset temperature of decomposition and the mass loss profile as a function of temperature. DSC can be used to identify thermal events such as melting, boiling, and decomposition, and to quantify the energy associated with these processes. A detailed experimental protocol is provided in the "Experimental Protocols" section below.
Q4: My this compound sample is turning yellow and has a stronger odor over time, even at room temperature. What is happening?
A4: Disulfides can be sensitive to light and air (oxygen), which can catalyze their slow decomposition even at ambient temperatures. The yellowing and intensified odor are likely signs of degradation, leading to the formation of various polysulfides and volatile sulfur compounds. It is recommended to store this compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Thermal Analysis (TGA/DSC) Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Irreproducible TGA results | 1. Inconsistent sample mass. 2. Variation in heating rate. 3. Sample inhomogeneity (presence of impurities or degradation products). 4. Contamination in the TGA furnace or sample pan. | 1. Use a consistent and accurately weighed sample mass for all runs. 2. Ensure the same heating rate is used for all experiments. 3. Ensure the purity of your this compound sample. Consider purification if necessary. 4. Clean the TGA furnace and use new, clean sample pans for each experiment. |
| Unexpected peaks in DSC curve | 1. Presence of volatile impurities. 2. Sample reacting with the sample pan material (e.g., aluminum). 3. Decomposition occurring at a lower temperature than expected. | 1. Use a high-purity sample. Run a preliminary TGA to identify mass loss at lower temperatures. 2. Use an inert sample pan (e.g., gold-plated or ceramic). 3. Correlate the DSC peaks with the mass loss steps from the TGA data. |
| Sample evaporates before decomposition in TGA | The boiling point of this compound may be close to its decomposition temperature. | Use a sealed pan with a pinhole lid to increase the pressure inside the pan, which can elevate the boiling point and allow for the observation of the decomposition. |
Analysis of Degradation Products (Pyrolysis-GC-MS) Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape or peak tailing for sulfur compounds | 1. Active sites in the GC inlet, column, or detector. 2. Inappropriate column phase for sulfur compounds. 3. Column overloading. | 1. Use an inert flow path, including a deactivated inlet liner and a column specifically designed for sulfur analysis. 2. Select a column with a phase suitable for volatile sulfur compounds (e.g., a low-polarity phase). 3. Reduce the sample amount or use a higher split ratio. |
| Difficulty in identifying degradation products | 1. Co-elution of compounds. 2. Low concentration of certain products. 3. Lack of appropriate mass spectral library entries for sulfur compounds. | 1. Optimize the GC temperature program to improve separation. 2. Use a more sensitive detector or increase the sample concentration if possible. 3. Manually interpret the mass spectra based on known fragmentation patterns of sulfur compounds. Use authentic standards for confirmation if available. |
| Low or no recovery of expected products | 1. Adsorption of sulfur compounds onto active sites in the system. 2. Degradation products are too volatile or not volatile enough to be analyzed by the chosen GC method. | 1. Ensure the entire sample path is inert. 2. Adjust the GC temperature program to elute a wider range of compounds. For very volatile compounds, cryogenic focusing may be necessary. For non-volatile products, other analytical techniques may be required. |
Data Presentation
| Property | Expected Trend for this compound | Rationale |
| Onset of Decomposition Temperature | Lower than dimethyl disulfide and diethyl disulfide. | Longer alkyl chains in linear dialkyl disulfides tend to decrease thermal stability. |
| Primary Degradation Products | n-Amyl mercaptan, Di-n-amyl sulfide | Resulting from the initial S-S bond cleavage and subsequent radical reactions. |
| Secondary Degradation Products | Hydrogen sulfide, smaller alkanes, and alkenes | Formed from further decomposition of the primary products at higher temperatures. |
Experimental Protocols
Protocol 1: Determination of Thermal Stability by TGA/DSC
-
Instrument Preparation:
-
Ensure the TGA/DSC instrument is calibrated for temperature and mass loss.
-
Use a clean, inert sample pan (e.g., alumina or gold-plated). An empty, tared pan of the same material should be used as a reference for DSC.
-
-
Sample Preparation:
-
Pipette approximately 5-10 mg of high-purity this compound into the sample pan.
-
If the sample is volatile, use a hermetically sealed pan with a pinhole lid.
-
-
TGA/DSC Program:
-
Purge Gas: Use an inert gas such as nitrogen or argon at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.
-
-
Data Collection: Record mass loss (TGA) and heat flow (DSC) as a function of temperature.
-
-
Data Analysis:
-
TGA: Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).
-
DSC: Identify endothermic and exothermic peaks corresponding to melting, boiling, and decomposition.
-
Protocol 2: Analysis of Degradation Products by Pyrolysis-GC-MS
-
Instrument Preparation:
-
Use a pyrolysis unit coupled to a GC-MS system.
-
Install a GC column suitable for the analysis of sulfur compounds (e.g., a low-polarity capillary column).
-
Ensure the GC inlet, column, and transfer line to the MS are inert.
-
-
Sample Preparation:
-
Place a small, accurately weighed amount (e.g., 0.1-0.5 mg) of this compound into a pyrolysis tube.
-
-
Pyrolysis Program:
-
Pyrolysis Temperature: Start with a pyrolysis temperature determined from the TGA results (e.g., the onset of decomposition temperature). A temperature range (e.g., 200 °C to 400 °C) can be investigated.
-
Pyrolysis Time: Use a short pyrolysis time (e.g., 10-20 seconds).
-
-
GC-MS Program:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
-
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram.
-
Analyze the mass spectrum of each peak and compare it with mass spectral libraries (e.g., NIST) to identify the degradation products.
-
Mandatory Visualizations
Caption: Proposed thermal degradation pathway of this compound.
Caption: Experimental workflow for stability and degradation analysis.
Technical Support Center: Di-n-Amyl Disulfide Synthesis
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of di-n-amyl disulfide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method for synthesizing this compound is the oxidation of its corresponding thiol, n-amyl mercaptan (1-pentanethiol). This reaction can be achieved using various oxidizing agents, including hydrogen peroxide, iodine, or air with a suitable catalyst.
Q2: What are the primary impurities I should be aware of during synthesis?
The primary impurities in this compound synthesis can be categorized as follows:
-
Unreacted Starting Material: Residual n-amyl mercaptan due to incomplete oxidation.
-
Over-oxidation Byproducts: Excessive oxidation can lead to the formation of species like di-n-amyl thiolsulfinate (C₅H₁₁S(O)SC₅H₁₁), and further to sulfinic or sulfonic acids.[1][2]
-
Polysulfides: Species such as di-n-amyl trisulfide (C₅H₁₁SSSC₅H₁₁) can form, particularly if elemental sulfur is used in the synthesis.
-
Solvent and Reagent Residues: Impurities from residual solvents or side-products from the specific oxidizing system used.
Q3: How can I detect these impurities?
Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for identifying and quantifying impurities in this compound synthesis.[3][4] The retention times and mass fragmentation patterns of the impurities will differ from the main product. For instance, unreacted n-amyl mercaptan will have a lower boiling point and thus a shorter retention time.
Q4: My final product has a particularly strong and foul odor. What is the likely cause?
While disulfides have a characteristic odor, a particularly strong, foul, or "skunky" smell is often indicative of residual unreacted n-amyl mercaptan. Efficient purification, such as distillation or washing with a mild basic solution, is required to remove it.
Troubleshooting Guide
This section addresses specific issues you might encounter during your synthesis and purification, identifiable through analytical methods like GC-MS.
Table 1: Common Impurities and Troubleshooting
| Symptom / Observation | Potential Impurity | Likely Cause | Recommended Solution |
| Peak in GC with shorter retention time than the product. | n-Amyl Mercaptan | Incomplete oxidation of the starting material. | Increase the stoichiometry of the oxidizing agent or prolong the reaction time. Wash the crude product with a dilute NaOH solution to remove the acidic thiol. |
| Peak(s) in GC-MS with mass corresponding to additional oxygen atoms (M+16, M+32, etc.). | Over-oxidation Products (e.g., Thiolsulfinates, Thiolsulfonates) | Use of an overly strong oxidizing agent or harsh reaction conditions (e.g., high temperature).[1][2] | Use a milder oxidizing agent (e.g., I₂ in methanol) or carefully control the stoichiometry and temperature when using agents like H₂O₂. |
| Peak(s) in GC-MS with mass corresponding to additional sulfur atoms (M+32). | Di-n-amyl Polysulfides | This is common when elemental sulfur is used as a reagent. | Avoid using elemental sulfur if polysulfides are a concern. Purification by fractional distillation can help separate these higher-boiling impurities. |
| The product appears discolored (e.g., yellow). | Various Impurities | Could be due to over-oxidation byproducts or residual catalyst. | Purify the product using column chromatography or distillation. Ensure all reagents are pure before starting the reaction. |
| Low overall yield. | Multiple factors | Incomplete reaction, side reactions, or loss during workup and purification. | Optimize reaction conditions (temperature, time, stoichiometry). Ensure the workup procedure is efficient and minimizes product loss. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Iodine Oxidation
This protocol describes a common lab-scale synthesis of this compound from n-amyl mercaptan using iodine as the oxidizing agent.
Materials:
-
n-Amyl mercaptan (1-pentanethiol)
-
Iodine (I₂)
-
Methanol
-
Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether or Dichloromethane for extraction
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve n-amyl mercaptan (e.g., 10 mmol) in methanol (e.g., 50 mL).
-
In a separate beaker, prepare a solution of iodine (e.g., 5 mmol, which is 10 mmol of I atoms) in methanol.
-
Slowly add the iodine solution dropwise to the stirred mercaptan solution at room temperature. The dark color of the iodine should disappear as it is consumed. Continue addition until a faint persistent yellow-brown color indicates the reaction is complete.
-
Stir the reaction mixture for an additional 30 minutes at room temperature.
-
Quench the reaction by adding a 10% sodium thiosulfate solution dropwise until the mixture becomes colorless. This removes any excess iodine.
-
Add water to the reaction mixture and extract the product with diethyl ether or dichloromethane (3 x 25 mL).
-
Combine the organic extracts and wash them sequentially with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be further purified by vacuum distillation if necessary.
Visualization
Troubleshooting Workflow
The following diagram outlines a logical workflow for identifying and resolving common impurities during the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Thiol Chemistry in Peroxidase Catalysis and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Method Validation and Dissipation Behaviour of Dimethyl Disulphide (DMDS) in Cucumber and Soil by Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Di-n-Amyl Disulfide Synthesis
Welcome to the technical support center for the synthesis of di-n-amyl disulfide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are:
-
Oxidation of n-pentanethiol (n-amyl mercaptan): This involves the oxidation of the corresponding thiol using various oxidizing agents. Common oxidants include hydrogen peroxide, iodine, or air, often in the presence of a catalyst.
-
Reaction of an n-amyl halide with a disulfide source: This method utilizes a nucleophilic substitution reaction where an n-amyl halide (e.g., 1-bromopentane or 1-chloropentane) is reacted with a sulfur source, such as sodium disulfide or a combination of sodium sulfide and elemental sulfur.[1] Another approach involves the reaction of the alkyl halide with sodium thiosulfate pentahydrate in a solvent like DMSO.[2][3]
Q2: What are the typical side products or impurities I should be aware of?
A2: During the synthesis of this compound, several impurities can form, including:
-
Di-n-amyl monosulfide and trisulfide: These can arise from incomplete or excessive sulfur transfer during the reaction. The formation of polysulfides can be a challenge, particularly in reactions involving elemental sulfur.[4]
-
Unreacted starting materials: Incomplete conversion can leave residual n-amyl halide or n-pentanethiol in the product mixture.
-
Oxidation byproducts: If using strong oxidizing agents for thiol oxidation, over-oxidation to sulfoxides or sulfones can occur.[2]
Q3: How can I purify the final this compound product?
A3: Purification of this compound is typically achieved by:
-
Distillation: Fractional distillation under reduced pressure is a common and effective method to separate the desired disulfide from lower and higher boiling point impurities.
-
Chromatography: For smaller scale and high-purity requirements, column chromatography using silica gel can be employed to separate the disulfide from other reaction components.
-
Washing: The crude product can be washed with water and brine to remove any water-soluble impurities and salts.
Q4: What are some key safety precautions to take during the synthesis?
A4: Safety is paramount when working with the reagents involved in this compound synthesis.
-
Ventilation: n-Pentanethiol and other sulfur compounds are volatile and have strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling of Reagents: Be cautious when handling corrosive reagents like strong bases or oxidizing agents. Alkyl halides can be toxic and should be handled with care.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient stirring. - Poor quality of reagents. - Side reactions consuming starting materials. | - Increase reaction time or temperature moderately. - Ensure vigorous and efficient stirring of the reaction mixture. - Use fresh, high-purity reagents. - Optimize the stoichiometry of the reactants. |
| Formation of Polysulfides (e.g., trisulfide) | - Incorrect stoichiometry of sulfur to sulfide source. - Prolonged reaction times at elevated temperatures. | - Carefully control the molar ratio of elemental sulfur to the sulfide source. - Monitor the reaction progress and avoid unnecessarily long reaction times.[4] |
| Presence of Unreacted Starting Material | - Insufficient reaction time or temperature. - Inadequate mixing. - Stoichiometric imbalance. | - Extend the reaction time or cautiously increase the temperature. - Improve the stirring efficiency. - Re-evaluate and adjust the molar ratios of the reactants. |
| Product Discoloration | - Presence of impurities. - Oxidation of the product. | - Purify the product using distillation or chromatography. - Store the final product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. |
| Difficult Purification | - Boiling points of impurities are close to the product. - Formation of azeotropes. | - Use a more efficient fractional distillation column. - Consider purification by column chromatography with an appropriate solvent system. - A chemical wash to remove specific impurities may be necessary before distillation. |
Data Presentation
Table 1: Comparison of Synthetic Methods for Dialkyl Disulfides
| Method | Starting Materials | Typical Reagents & Conditions | Reported Yields | Advantages | Disadvantages |
| From Alkyl Halide & Thiourea/Sulfur | n-Amyl halide | Thiourea, Elemental Sulfur, Na₂CO₃, wet PEG 200, 40-70°C[4] | 80-95%[4][5] | Odorless, one-pot synthesis; avoids higher polysulfides.[4] | Requires careful control of conditions to avoid side reactions. |
| From Alkyl Halide & Sodium Sulfide/CS₂ | n-Amyl halide | Na₂S·9H₂O, CS₂, 2-5 min[1] | ~90%[1] | Very fast reaction time; catalyst-free.[1] | Involves volatile and flammable carbon disulfide. |
| Oxidation of Thiol | n-Pentanethiol | H₂O₂, catalytic I₂ or Fe(III)/NaI; Air, Et₃N, DMF[3][6] | Good to excellent | Mild conditions; can be environmentally benign.[7] | Potential for over-oxidation; thiols have strong odors. |
Experimental Protocols
Method 1: Synthesis from 1-Bromopentane using Thiourea and Elemental Sulfur
This protocol is adapted from a general procedure for the synthesis of dialkyl disulfides.[4][5]
Materials:
-
1-Bromopentane
-
Thiourea
-
Elemental Sulfur (S₈)
-
Sodium Carbonate (Na₂CO₃)
-
Polyethylene Glycol 200 (PEG 200)
-
Water
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-bromopentane (2 mmol), thiourea (2.5 mmol), elemental sulfur (1.5 mmol of S atoms), and sodium carbonate (3 mmol).
-
Add wet polyethylene glycol (2 mL of PEG 200 containing 0.1 mL of water).
-
Stir the mixture at 40°C for approximately 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and add 20 mL of water.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Method 2: Oxidation of n-Pentanethiol using Hydrogen Peroxide and Iodine
This protocol is based on a general method for the oxidation of thiols.[6][7]
Materials:
-
n-Pentanethiol (n-amyl mercaptan)
-
Hydrogen Peroxide (30% aqueous solution)
-
Iodine (catalytic amount)
-
Ethyl acetate
-
Sodium thiosulfate solution (saturated)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve n-pentanethiol (1 mmol) in ethyl acetate (10 mL).
-
Add a catalytic amount of iodine (e.g., 0.05 mmol).
-
To the stirred solution, add 30% hydrogen peroxide (1.2 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted iodine.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude this compound can be further purified by vacuum distillation.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Workflow for optimizing synthesis conditions.
Caption: A decision tree for troubleshooting synthesis.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Generation of perthiyl radicals for the synthesis of unsymmetric disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient synthesis of disulfides by air oxidation of thiols under sonication - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Direct synthesis of disulfides from alkyl halides using thiourea and CCl4 in glycerol - Lookchem [lookchem.com]
- 6. Disulfide synthesis by S-S coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
preventing side reactions in di-n-Amyl disulfide preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the preparation of di-n-amyl disulfide.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized through two primary routes:
-
Oxidation of n-Pentanethiol: This is a widely used method where n-pentanethiol (also known as n-amyl mercaptan) is oxidized to form the disulfide bond.[1][2] Common oxidizing agents include hydrogen peroxide, iodine, and air (oxygen).[2]
-
Reaction of n-Amyl Halides with Sulfur Reagents: This method involves the reaction of an n-amyl halide (e.g., n-amyl bromide) with a sulfur source, such as sodium disulfide or sodium thiosulfate.[3]
Q2: What are the potential side reactions I should be aware of during the synthesis of this compound?
A2: The primary side reactions of concern include:
-
Formation of Polysulfides: Especially when using elemental sulfur or sodium disulfide, side reactions can lead to the formation of di-n-amyl trisulfide, tetrasulfide, and other higher-order polysulfides.[4]
-
Formation of n-Amyl Sulfide: This can occur as a byproduct, particularly in reactions starting from n-pentanethiol where a second molecule of the thiol displaces a sulfur atom.
-
Over-oxidation: When using strong oxidizing agents for the oxidation of n-pentanethiol, the disulfide can be further oxidized to thiosulfinates and ultimately to sulfonic acids.
-
Incomplete Reaction: Leaving unreacted starting materials (n-pentanethiol or n-amyl halide) in the final product.
Q3: How can I minimize the formation of polysulfides?
A3: To minimize the formation of polysulfides, careful control of the stoichiometry of the sulfur source is crucial. When preparing sodium disulfide in situ from sodium sulfide and elemental sulfur, using a slight excess of sodium sulfide can help consume any excess elemental sulfur that could lead to higher-order polysulfides.[4] Additionally, controlling the reaction temperature is important, as higher temperatures can sometimes favor the formation of polysulfides.[4]
Q4: What analytical techniques are suitable for monitoring the reaction and assessing the purity of this compound?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile components in the reaction mixture, including the desired this compound, unreacted starting materials, and byproducts like n-amyl sulfide and polysulfides.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment, especially for less volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural confirmation of the final product and for identifying impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify functional groups and confirm the absence of certain impurities, such as hydroxyl groups from over-oxidation to sulfonic acids.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction of starting materials.- Formation of significant amounts of side products (e.g., polysulfides, sulfides).- Loss of product during workup and purification. | - Increase reaction time or temperature, but monitor for side product formation.- Optimize the stoichiometry of reagents. For thiol oxidation, ensure a slight excess of the oxidizing agent. For reaction with sodium disulfide, use a slight excess of the disulfide reagent.[4]- Use a phase transfer catalyst to improve reaction rates in biphasic systems.- Optimize the purification method (e.g., distillation conditions, choice of chromatography stationary and mobile phases). |
| Presence of Polysulfides in the Final Product | - Incorrect stoichiometry of sulfur source.- Reaction temperature is too high. | - Carefully control the molar ratio of sodium sulfide to sulfur when preparing sodium disulfide in situ. A slight excess of sodium sulfide is recommended.[4]- Maintain the reaction temperature within the recommended range. For the reaction of allyl halides with sodium disulfide, a temperature range of 40-60°C was found to minimize byproduct formation.[4] |
| Product is Contaminated with n-Pentanethiol | - Incomplete oxidation. | - Add additional oxidizing agent in small portions and monitor the reaction by TLC or GC.- Increase the reaction time. |
| Product Contains n-Amyl Halide | - Incomplete reaction with the sulfur reagent. | - Increase the reaction time or temperature.- Ensure efficient mixing, especially in heterogeneous reactions. The use of a phase transfer catalyst can be beneficial. |
| Evidence of Over-oxidation Products (e.g., Sulfonic Acids) | - Oxidizing agent is too strong or used in large excess.- Reaction temperature is too high. | - Use a milder oxidizing agent (e.g., air, iodine in a controlled manner).- Add the oxidizing agent slowly and control the reaction temperature with cooling if necessary.- Avoid prolonged reaction times after the starting thiol has been consumed. |
Experimental Protocols
Method 1: Oxidation of n-Pentanethiol with Hydrogen Peroxide
This protocol is adapted from general procedures for the oxidation of thiols.[2]
Materials:
-
n-Pentanethiol
-
Hydrogen Peroxide (30% solution)
-
Sodium Iodide (catalyst)
-
Ethyl acetate
-
Saturated sodium thiosulfate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve n-pentanethiol (1 equivalent) in ethyl acetate.
-
Add a catalytic amount of sodium iodide (e.g., 0.05 equivalents).
-
Slowly add 30% hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution at room temperature. The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature and monitor the disappearance of the starting thiol by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, quench the excess hydrogen peroxide by adding a saturated solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Quantitative Data (Illustrative):
| Reactant | Molar Ratio | Typical Yield | Purity (by GC) |
| n-Pentanethiol | 1 | 85-95% | >98% |
| Hydrogen Peroxide | 1.1 | ||
| Sodium Iodide | 0.05 |
Method 2: Synthesis from n-Amyl Bromide and Sodium Disulfide
This protocol is adapted from general procedures for the synthesis of disulfides from alkyl halides.[4]
Materials:
-
Sodium sulfide nonahydrate
-
Elemental sulfur
-
n-Amyl bromide
-
Phase transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) - optional
-
Water
-
Organic solvent (e.g., toluene or dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Preparation of Sodium Disulfide Solution: In a round-bottom flask, dissolve sodium sulfide nonahydrate (1.1 equivalents) in water. To this solution, add powdered elemental sulfur (1 equivalent) and heat the mixture (e.g., to 60-70°C) with stirring until the sulfur has dissolved to form a dark reddish-brown solution of sodium disulfide.
-
Reaction with n-Amyl Bromide: To the sodium disulfide solution, add the organic solvent and the phase transfer catalyst (if used).
-
Add n-amyl bromide (2 equivalents) dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux and stir vigorously for several hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Quantitative Data (Illustrative):
| Reactant | Molar Ratio | Typical Yield | Purity (by GC) |
| n-Amyl Bromide | 2 | 70-85% | >97% |
| Sodium Sulfide | 1.1 | ||
| Sulfur | 1 |
Visualizations
Caption: Workflow for the oxidation of n-pentanethiol.
Caption: Troubleshooting logic for this compound synthesis.
References
Technical Support Center: Characterization of Long-Chain Disulfides
Welcome to the technical support center for the characterization of long-chain disulfides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complexities of disulfide bond analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in characterizing long-chain disulfides?
The main difficulties in characterizing long-chain disulfides, particularly in proteins and biopharmaceuticals, include:
-
Disulfide Bond Scrambling: During sample preparation, non-native disulfide bonds can form, leading to incorrect structural assignments. This can be triggered by factors like elevated temperature, alkaline pH, and the presence of free cysteine residues.[1][2][3][4][5]
-
Incomplete Proteolytic Digestion: The compact structure maintained by disulfide bonds can hinder enzymatic cleavage, resulting in large, complex peptides that are challenging to analyze by mass spectrometry.[1]
-
Complexity of MS/MS Spectra: The fragmentation patterns of disulfide-linked peptides can be difficult to interpret, especially when multiple peptide chains are connected.[1][6][7]
-
Ambiguous Connectivity: For proteins with a high number of cysteine residues, determining the correct disulfide pairing among numerous theoretical possibilities is a significant hurdle.[1][6][8]
-
Detection of Low-Abundance Isoforms: Quantifying low levels of non-native disulfide-bonded protein isoforms is a common challenge.[1]
Q2: Which analytical techniques are most commonly used for disulfide bond characterization?
The principal techniques employed for disulfide bond analysis are:
-
Mass Spectrometry (MS): This is the most prevalent method, often coupled with liquid chromatography (LC-MS). It is used in "bottom-up," "middle-down," and "top-down" proteomics strategies to map disulfide bonds.[1][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a non-destructive technique that can provide detailed 3D structural information, including disulfide bond connectivity, by measuring nuclear Overhauser effects (NOEs) between cysteine residues.[11][12][13][14]
-
X-ray Crystallography: This technique can directly visualize the three-dimensional structure of a protein, including the positions of disulfide bonds. However, it requires the protein to be crystallizable, and the X-ray radiation itself can sometimes damage the disulfide bonds.[15][16][17][18]
Q3: What is disulfide bond scrambling and how can it be prevented?
Disulfide scrambling is the process of breakage and random reformation of disulfide bonds, leading to non-native pairings.[1][2][4][5] This is a common artifact during sample preparation.
Prevention Strategies:
-
Control pH: Maintain a slightly acidic pH (around 6.5) during sample handling and purification, as alkaline conditions promote disulfide exchange.[5][8]
-
Cap Free Thiols: Before enzymatic digestion, cap any free sulfhydryl groups using alkylating agents like iodoacetamide (IAM) or N-ethylmaleimide (NEM) to prevent them from initiating disulfide exchange.[1][3]
-
Temperature Control: Perform sample preparation at room temperature or on ice to minimize temperature-induced scrambling.[1]
Troubleshooting Guides
Issue 1: Poor or Incomplete Digestion of a Disulfide-Rich Protein
Symptoms:
-
Low sequence coverage in peptide mapping experiments.
-
Presence of very large, undigested protein fragments in the mass spectrum.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Enzyme Inaccessibility | The protein's tertiary structure, stabilized by disulfide bonds, is preventing the protease from reaching its cleavage sites.[1] |
| * Denaturation: Use denaturing agents like urea or guanidinium chloride before digestion.[19] | |
| * Enzyme Combination: Employ a combination of proteases with different specificities (e.g., Trypsin and Lys-C) to increase cleavage efficiency.[1] | |
| * Alternative Enzymes: Consider using enzymes like pepsin that are active at acidic pH where disulfide scrambling is minimized.[10] | |
| Suboptimal Digestion Conditions | The digestion buffer, temperature, or incubation time may not be optimal. |
| * Optimize Buffer: Ensure the digestion buffer is at the optimal pH for the chosen enzyme. | |
| * Increase Incubation Time: Extend the digestion time, but monitor for potential degradation or scrambling. |
Issue 2: Ambiguous or Conflicting Disulfide Bond Assignments from Mass Spectrometry Data
Symptoms:
-
Identification of multiple, conflicting disulfide-linked peptides.
-
Difficulty in distinguishing between native and scrambled disulfide bonds.[2][20]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Disulfide Scrambling | Non-native disulfide bonds formed during sample preparation.[1][4] |
| * Alkylation Control: Prepare two samples in parallel: one with and one without an alkylating agent (e.g., IAM) before digestion. A comparison can help differentiate native linkages from artifacts.[6] | |
| Complex Fragmentation Spectra | The chosen fragmentation method (e.g., CID) produces complex spectra for disulfide-linked peptides that are difficult to interpret.[1][7] |
| * Alternative Fragmentation: Utilize alternative fragmentation techniques. Electron Transfer Dissociation (ETD) or Higher-Energy C-trap Dissociation (HCD) often provide clearer fragmentation patterns for disulfide-linked peptides by cleaving the peptide backbone while leaving the disulfide bond intact.[1][7] Ultraviolet Photodissociation (UVPD) can selectively cleave the disulfide bond.[1] | |
| In-source Reduction/Decay | Disulfide bonds are being cleaved within the mass spectrometer's ion source.[3] |
| * Optimize Source Conditions: Adjust ion source parameters such as temperature and voltages to minimize in-source decay. |
Experimental Protocols
Protocol 1: Bottom-Up Mass Spectrometry for Disulfide Bond Mapping
This protocol outlines a general workflow for identifying disulfide bonds using a bottom-up proteomics approach.
Workflow Diagram:
Caption: Bottom-up MS workflow for disulfide bond mapping.
Methodology:
-
Denaturation and Alkylation: Denature the protein sample (e.g., 1 mg of a monoclonal antibody) with urea. To prevent scrambling, cap free thiols by adding iodoacetamide (IAM) and incubating in the dark.[19]
-
Digestion: Digest the protein with a suitable protease, such as trypsin or a combination of trypsin and Lys-C, at 37°C for several hours.[1][19]
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using reverse-phase liquid chromatography.
-
Analyze the eluting peptides on a high-resolution mass spectrometer.
-
Perform data-dependent acquisition, selecting precursor ions for fragmentation using a method suitable for disulfide-linked peptides (e.g., ETD or HCD).[1]
-
-
Data Analysis: Use specialized software to search the MS/MS data against the protein sequence to identify disulfide-linked peptides. The software looks for pairs of peptides whose combined mass corresponds to a precursor ion, linked by a disulfide bond (a loss of 2 Da).[1]
Protocol 2: Comparative Analysis (Reduced vs. Non-Reduced)
This is a common method to identify which peptides are involved in disulfide bonds.
Workflow Diagram:
Caption: Comparative workflow of reduced vs. non-reduced samples.
Methodology:
-
Sample Splitting: Divide the protein sample into two aliquots.
-
Non-Reduced Sample: Digest one aliquot directly under non-reducing conditions.
-
Reduced Sample: Reduce the second aliquot with a reducing agent like dithiothreitol (DTT) to break all disulfide bonds, then alkylate the resulting free thiols with IAM. Subsequently, digest this sample with the same protease.[3][19]
-
LC-MS Analysis: Analyze both digests by LC-MS.
-
Comparison: Compare the chromatograms. Peaks present in the non-reduced sample but absent in the reduced sample correspond to disulfide-linked peptides. The appearance of new peaks in the reduced sample's chromatogram will correspond to the individual peptides that were previously linked.[1][9]
Quantitative Data Summary
Table 1: Common Fragmentation Methods in Mass Spectrometry for Disulfide Bond Analysis
| Fragmentation Method | Principle | Advantages | Disadvantages |
| Collision-Induced Dissociation (CID) | Collisional activation of precursor ions. | Good for small, simple disulfide-linked peptides.[1] | Produces complex, hard-to-interpret spectra for large or multi-chain disulfide-linked peptides.[1][7] |
| Electron Transfer Dissociation (ETD) | Electron transfer to multiply charged precursor ions. | Excellent for multi-chain disulfide-linked peptides; cleaves the peptide backbone while preserving the disulfide bond.[1][7] | Less effective for peptides with low charge states. |
| Higher-Energy C-trap Dissociation (HCD) | Collisional activation in a HCD cell. | Provides high-resolution fragment ion spectra. | Can lead to complex spectra similar to CID for some disulfide-linked peptides. |
| Ultraviolet Photodissociation (UVPD) | Uses UV photons to induce fragmentation. | Can selectively cleave disulfide bonds, simplifying the identification of the constituent peptides.[1] | Not as widely available as CID or ETD. |
Table 2: 13C NMR Chemical Shifts for Cysteine Redox State
NMR can be used to infer the redox state of cysteine residues. The 13C chemical shift of the β-carbon (Cβ) of cysteine is particularly sensitive to whether it is in a reduced (free thiol) or oxidized (disulfide-bonded) state.[15]
| Cysteine State | Typical 13C Cβ Chemical Shift (ppm) |
| Reduced (Free Thiol) | ~28 ppm |
| Oxidized (Disulfide-Bonded) | ~41 ppm |
Note: These are approximate values and can vary depending on the local chemical environment and protein secondary structure.[15]
References
- 1. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciex.com [sciex.com]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. rapidnovor.com [rapidnovor.com]
- 6. waters.com [waters.com]
- 7. Direct mass spectrometric characterization of disulfide linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental Assignment of Disulfide-Bonds in Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. Protein disulfide bond determination by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMR-Based Structural Characterization of a Two-Disulfide-Bonded Analogue of the FXIIIa Inhibitor Tridegin: New Insights into Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. books.rsc.org [books.rsc.org]
- 15. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 16. Insights into the mechanism of X-ray-induced disulfide-bond cleavage in lysozyme crystals based on EPR, optical absorption and X-ray diffraction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. royalsocietypublishing.org [royalsocietypublishing.org]
- 18. SAXS studies of X-ray induced disulfide bond damage: Engineering high-resolution insight from a low-resolution technique - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sciex.com [sciex.com]
- 20. Disulfide Bond Analysis by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Synthesis of Di-n-Amyl Disulfide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of di-n-amyl disulfide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).- Gradually increase the reaction time and/or temperature, but be cautious of side reactions. |
| Ineffective oxidant: The chosen oxidizing agent is not strong enough or has degraded. | - Use a fresh batch of the oxidizing agent.- Consider switching to a different oxidant. Common choices include hydrogen peroxide, iodine, or air (oxygen).[1][2][3] | |
| Poor quality starting materials: Impurities in 1-pentanethiol or the alkyl halide can interfere with the reaction. | - Purify the starting materials before use, for example, by distillation. | |
| Incorrect stoichiometry: The molar ratio of reactants is not optimal. | - Ensure accurate measurement of all reactants. For oxidation of thiols, a 2:1 molar ratio of thiol to oxidant (e.g., I₂) is typical. | |
| Presence of Unreacted 1-Pentanethiol in the Final Product | Incomplete oxidation: Insufficient amount of oxidant or reaction time. | - Increase the amount of the oxidizing agent slightly (e.g., 1.1 equivalents).- Extend the reaction time and monitor for the disappearance of the thiol spot on TLC. |
| Inefficient purification: The purification method is not adequately separating the disulfide from the thiol. | - For distillation, ensure the fractionating column is efficient enough to separate the two compounds based on their boiling points.- In column chromatography, use an appropriate solvent system to achieve good separation. A non-polar eluent system is generally effective. | |
| Formation of Side Products (e.g., Polysulfides, Sulfoxides, Sulfones) | Over-oxidation: The oxidizing agent is too strong or used in excess, or the reaction temperature is too high. | - Use a milder oxidizing agent.- Carefully control the stoichiometry of the oxidant.- Perform the reaction at a lower temperature. For instance, when using hydrogen peroxide, cooling the reaction mixture is often recommended.[4] |
| Presence of elemental sulfur as an impurity or side-product: This can lead to the formation of trisulfides and other polysulfides. | - Use purified 1-pentanethiol.- In syntheses starting from alkyl halides, the choice of sulfur source is critical to avoid polysulfide formation. | |
| Product is a Yellow Oil Instead of Colorless | Presence of impurities: Side products or residual reagents can impart color. | - Purify the product again using column chromatography or distillation.- A wash with a dilute solution of sodium thiosulfate can sometimes help remove residual iodine if it was used as the oxidant. |
| Difficulty in Isolating the Product | Emulsion formation during workup: This can occur during the extraction process, especially if a basic wash is used. | - Add a small amount of a saturated brine solution to help break the emulsion.- Centrifugation can also be effective. |
| Product is volatile: Loss of product during solvent removal under reduced pressure. | - Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary methods are:
-
Oxidation of 1-Pentanethiol: This is the most direct route, where 1-pentanethiol (n-amyl mercaptan) is oxidized to form the disulfide bond. Common oxidizing agents include air (oxygen), hydrogen peroxide, and iodine.[1][2][3]
-
From n-Pentyl Halides: This method involves reacting an n-pentyl halide (e.g., 1-bromopentane) with a sulfur source, such as sodium thiosulfate or a combination of sodium sulfide and sulfur.[5] This is a good alternative to avoid the use of the malodorous 1-pentanethiol as a starting material.
Q2: How can I minimize the strong, unpleasant odor of 1-pentanethiol during the reaction?
A2: Working in a well-ventilated fume hood is essential. You can also neutralize any residual thiol odor on glassware by rinsing with a bleach solution followed by water and acetone.
Q3: What is the best way to purify this compound?
A3: The most common purification methods are:
-
Distillation: this compound has a relatively high boiling point, making vacuum distillation an effective method for purification, especially on a larger scale.
-
Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography using silica gel with a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture) is very effective.
Q4: My final product contains both this compound and unreacted 1-pentanethiol. How can I remove the thiol without oxidizing it further?
A4: A careful aqueous workup can help. Washing the organic layer with a dilute solution of sodium hydroxide will deprotonate the acidic thiol, making it water-soluble and allowing it to be extracted into the aqueous phase. The disulfide will remain in the organic layer. Be sure to then wash the organic layer with water and brine to remove any residual base.
Q5: Can I use air as the oxidant to synthesize this compound?
A5: Yes, air (oxygen) can be used as a mild and inexpensive oxidant. This is often done in the presence of a base (like triethylamine) and a suitable solvent (like DMF).[2] The reaction may be slower than with other oxidants but can be effective and is considered a "green" chemistry approach.[2]
Quantitative Data on Dialkyl Disulfide Synthesis
The following table summarizes yields for the synthesis of various dialkyl disulfides using different methods. While not all data is specific to this compound, it provides a useful comparison of the efficiencies of different synthetic routes.
| Starting Material | Method/Reagent | Disulfide Product | Yield (%) | Reference/Notes |
| Thiophenol | Air, Triethylamine, DMF, Sonication | Diphenyl disulfide | ~99 | Almost quantitative yield reported.[6] |
| 1-Propanethiol | Air, Triethylamine, DMF | Di-n-propyl disulfide | 97 | Thermal conditions.[1] |
| Thiophenol | Iodine, Wet Acetonitrile | Diphenyl disulfide | 99 | [3] |
| 1-Bromobutane | Sodium Thiosulfate Pentahydrate, DMSO | Di-n-butyl disulfide | 92 | A one-pot, scalable method.[5] |
| 1-Octanethiol | Hydrogen Peroxide, Methyltrioxorhenium(VII) catalyst | Di-n-octyl disulfide | ~99 | Nearly quantitative conversion to the intermediate thiosulfinate.[7] |
| 1-Mercaptobenzothiazole | Hydrogen Peroxide, Ethanol | Di(benzothiazyl) disulfide | ~98 | [8] |
Experimental Protocols
Method 1: Oxidation of 1-Pentanethiol with Iodine
Materials:
-
1-Pentanethiol
-
Iodine
-
Acetonitrile
-
Water
-
Sodium thiosulfate solution (1% aqueous)
-
Dichloromethane or Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-pentanethiol (10 mmol) in a mixture of acetonitrile and water (5:1, 30 mL).
-
To the stirring solution, add iodine (5 mmol) at room temperature. The reaction is typically very fast.
-
Monitor the completion of the reaction by TLC.
-
Once the reaction is complete, add a 1% aqueous solution of sodium thiosulfate until the brown color of the iodine disappears.
-
Extract the mixture with dichloromethane or diethyl ether (3 x 40 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a non-polar eluent or by vacuum distillation.
Method 2: Synthesis from 1-Bromopentane and Sodium Thiosulfate
Materials:
-
1-Bromopentane
-
Sodium thiosulfate pentahydrate
-
Dimethyl sulfoxide (DMSO)
-
Water
Procedure:
-
In a round-bottom flask, prepare a mixture of well-powdered sodium thiosulfate pentahydrate (30 mmol) and 1-bromopentane (30 mmol) in wet DMSO (30 mL DMSO + 3 mL water).
-
Stir the mixture magnetically at 60-70 °C.
-
Monitor the progress of the reaction. The original paper suggests monitoring by the change in pH of the reaction mixture.[5]
-
After several hours (the time will vary), the reaction should be complete.
-
Cool the reaction mixture and add water.
-
Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter and remove the solvent under reduced pressure.
-
Purify the resulting crude this compound by vacuum distillation or column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient synthesis of disulfides by air oxidation of thiols under sonication - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. US2024567A - Preparation of organic disulphides - Google Patents [patents.google.com]
Technical Support Center: Safe Disposal of Di-n-Amyl Disulfide Waste
This guide provides technical support for researchers, scientists, and drug development professionals on the safe disposal procedures for di-n-Amyl disulfide waste. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound (also known as dipentyl disulfide) is a chemical compound with the formula C₁₀H₂₂S₂.[1] It is characterized as a combustible liquid and presents several hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. It is also considered very toxic to aquatic life with long-lasting effects.
Q2: How should I collect and store this compound waste in the laboratory?
A2: All this compound waste should be collected in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical; do not use metal containers for corrosive waste.[2][3] Store the waste container in a well-ventilated area, away from heat, sparks, open flames, and strong oxidizing agents.[4][5] Ensure the container is kept tightly closed to prevent the release of vapors.[4] All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name and approximate concentration of the contents.[2]
Q3: Can I dispose of small quantities of this compound waste down the sink?
A3: No, you should never dispose of this compound waste down the sink. It is very toxic to aquatic life, and regulations prohibit the sewer disposal of such chemicals.[6] All waste, regardless of quantity, must be collected and disposed of as hazardous waste.[6]
Q4: What are the approved methods for the disposal of this compound waste?
A4: The primary and required method for disposal is to use a licensed hazardous waste disposal facility.[7] Your institution's Environmental Health and Safety (EHS) office will have specific procedures for the collection and disposal of chemical waste. Always follow your institution's guidelines and local regulations.[2][8]
Q5: Is there any in-lab treatment I can perform to neutralize the waste before disposal?
A5: In-lab treatment of hazardous waste is a regulated activity and should only be performed by trained personnel with a thorough understanding of the chemistry and hazards involved, and in accordance with institutional and regulatory approvals.[1] For small quantities of similar sulfur compounds like thiols and sulfides, oxidation to less hazardous compounds (sulfonic acids) using an oxidizing agent like sodium hypochlorite (bleach) is a known procedure.[1] However, this reaction can be vigorous and should only be attempted as a last resort and with extreme caution in a fume hood with appropriate personal protective equipment. It is generally recommended to dispose of the waste through a certified waste management company.
Q6: What should I do in case of a this compound spill?
A6: In the event of a spill, ensure the area is well-ventilated and remove all sources of ignition.[4][9] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite).[10] Collect the absorbed material and place it in a sealed container for hazardous waste disposal.[9] For large spills, evacuate the area and contact your institution's EHS department immediately.[3]
Data Presentation
| Property | Value |
| Molecular Formula | C₁₀H₂₂S₂ |
| Molecular Weight | 206.41 g/mol |
| Appearance | Liquid |
| Boiling Point | 142 °C / 17mmHg |
| Flash Point | 108.5 °C |
| Density | 0.93 g/cm³ |
Experimental Protocols
Disclaimer: The following protocol is provided for informational purposes only and is based on general methods for the oxidation of sulfides. In-lab treatment of hazardous waste is regulated and should not be performed without proper training, a full understanding of the risks, and approval from your institution's safety office. The preferred and mandatory method of disposal is through a licensed hazardous waste management company.
Protocol: Oxidation of Small Quantities of this compound Waste (for informational purposes only)
-
Preparation: This procedure must be conducted in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.
-
Reagent Preparation: Prepare a dilute solution of sodium hypochlorite (laundry bleach, typically 5.25% NaOCl) in a large flask equipped with a stirrer.[1]
-
Reaction: Slowly and cautiously add the this compound waste to the stirred hypochlorite solution. The reaction can be exothermic, so the addition should be dropwise to control the temperature.[1]
-
Monitoring: Monitor the reaction for any signs of excessive heat generation or gas evolution.
-
Completion and Disposal: Once the reaction is complete (as indicated by the disappearance of the disulfide odor, though this is not a definitive endpoint), the resulting solution must still be treated as hazardous waste and disposed of according to institutional guidelines. The oxidation products may still be environmentally harmful.
Mandatory Visualization
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. epfl.ch [epfl.ch]
- 2. engineering.purdue.edu [engineering.purdue.edu]
- 3. This compound-25g | NeoSpectra [mspecgroup.com]
- 4. This compound | 68513-62-2 | Benchchem [benchchem.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 7. epa.gov [epa.gov]
- 8. Pfaltz this compound 97% 20G, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 9. coleparmer.com [coleparmer.com]
- 10. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Di-n-Amyl Disulfide
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the Gas Chromatography (GC) analysis of di-n-Amyl disulfide and other active sulfur compounds.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified?
A1: Peak tailing in gas chromatography is a phenomenon where a peak appears asymmetrical, with a trailing edge that is longer than the leading edge.[1] This distortion can compromise the accuracy of peak integration and reduce the resolution between closely eluting compounds.[2][3] Peak symmetry is typically measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a value of 1.0, while a value greater than 1.5 generally indicates a significant tailing problem that requires investigation.[2]
Q2: What are the primary causes of peak tailing for an active compound like this compound?
A2: this compound, a sulfur-containing compound, is susceptible to peak tailing due to its potential for interaction with active sites within the GC system. The most common causes include:
-
Active Sites: Polar or ionogenic analytes can interact with active sites, such as exposed silanol groups in the injector liner, on glass wool, or at the head of the column.[2][4][5] These interactions cause some analyte molecules to be retained longer, resulting in a tail.[5]
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the front of the column, creating an active surface that interacts with the analyte.[1][3][5]
-
Improper System Setup: Physical issues like a poor column cut, incorrect column installation depth in the inlet, or the presence of dead volumes can disrupt the carrier gas flow path, causing turbulence and peak tailing for all compounds.[3][4][5][6]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[1][7]
-
Inlet Contamination: A dirty inlet liner, often coated with non-volatile residue or containing fragments from a cored septum, can create adsorption sites that cause peak tailing and reduced analyte response.[8][9]
Q3: How can I diagnose the specific cause of peak tailing in my chromatogram?
A3: A systematic approach is key. First, examine the chromatogram to determine the extent of the problem:[6]
-
If all peaks are tailing, including the solvent peak: The issue is likely physical or system-wide.[3][6] This points towards a disruption in the carrier gas flow path.[3][5] Check for improper column installation, a poor column cut, or leaks.[3][6]
-
If only active or polar compounds (like this compound) are tailing: The cause is likely chemical interaction.[5][6] This suggests the presence of active sites in the system. Focus on the inlet liner, the front of the column, and overall system cleanliness.[6][9]
-
If tailing worsens with each injection: This strongly indicates contamination buildup in the inlet liner or on the column.[1][9]
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues.
Caption: A troubleshooting flowchart for diagnosing GC peak tailing.
Quantitative Troubleshooting Guide
This table summarizes common causes of peak tailing and their corresponding solutions, prioritized by their likely occurrence.
| Potential Cause | Typical Asymmetry Factor (Tf) | Recommended Action | Expected Outcome |
| Active Sites in Inlet Liner | > 1.5 | Replace the liner with a new, deactivated (e.g., silanized) liner.[2] | Sharper, more symmetrical peak. |
| Column Contamination (Inlet) | > 1.8 | Trim 10-20 cm from the front of the column.[2] | Improved peak shape; may slightly decrease retention time. |
| Improper Column Installation | > 1.5 (affects all peaks) | Re-install the column at the correct height in the inlet per the manufacturer's instructions.[2][10] | Symmetrical peaks for all compounds. |
| Poor Column Cut | > 2.0 (can cause "chair" shape) | Re-cut the column end, ensuring a clean, 90-degree cut with no burrs or shards.[2][3] | Elimination of severe peak distortion. |
| Sample Overload | > 1.5 (can also cause fronting) | Dilute the sample or reduce the injection volume.[7] | Symmetrical peak shape at a lower concentration. |
| Solvent Polarity Mismatch | > 1.5 | Ensure the sample solvent is compatible with the stationary phase.[11] | Improved peak focusing and symmetry. |
| Low Split Ratio | > 1.5 | For split injections, ensure a minimum of 20 mL/min total flow through the inlet.[11] | More efficient sample introduction and better peak shape. |
Key Experimental Protocols
Protocol 1: GC Inlet Maintenance
-
Cool Down: Set the injector temperature to ambient and wait for it to cool completely. Turn off the carrier gas flow to the inlet.
-
Disassemble: Carefully remove the autosampler (if present) and unscrew the retaining nut for the septum and inlet liner.
-
Remove Old Consumables: Using clean forceps, remove the old septum and O-ring. Carefully pull the inlet liner out of the injection port.[12]
-
Inspect and Clean: Visually inspect the injection port for any visible contamination or septum debris. If necessary, clean the port with an appropriate solvent (e.g., methanol, acetone) on a clean swab.
-
Install New Consumables: Wearing powder-free gloves, insert a new, deactivated liner and a new O-ring. Place a new septum in the retaining nut.[12]
-
Reassemble: Screw the retaining nut back on, but do not overtighten. Re-install the column (see Protocol 2).
-
Leak Check: Restore carrier gas flow and perform a leak check on the inlet fittings.
-
Condition: Heat the inlet to its operating temperature and allow it to condition for 15-20 minutes before running samples.
Protocol 2: GC Column Trimming and Installation
-
Preparation: While the inlet is cool, gently pull the column out of the injector.
-
Scoring: Using a ceramic scoring wafer or a diamond-tipped pen, make a single, light score mark on the column tubing approximately 10-20 cm from the inlet end.[1]
-
Breaking: Hold the column firmly on either side of the score mark and snap it cleanly. The break should be flat and at a 90-degree angle to the column wall.[2][4]
-
Inspection: Inspect the cut end with a small magnifier to ensure there are no jagged edges, burrs, or silica shards.[3][4] If the cut is poor, repeat the process.
-
Installation: Slide a new nut and ferrule onto the freshly cut column end. Set the correct column insertion depth into the inlet according to your instrument manufacturer's guidelines. This is critical for good peak shape.[2][3]
-
Tightening: Tighten the column nut until finger-tight, and then use a wrench to tighten it another quarter- to half-turn. Do not overtighten, as this can damage the column or ferrule.
-
Confirmation: After the system is heated and pressurized, inject a standard to confirm that peak shape has improved. Note that retention times may be slightly shorter after trimming the column.[2]
References
- 1. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. GC Injection Port Issues: Two Case Studies (Peak Tailing and Low Response) [sigmaaldrich.com]
- 9. gcms.labrulez.com [gcms.labrulez.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. agilent.com [agilent.com]
- 12. youtube.com [youtube.com]
di-n-Amyl disulfide compatibility with common lab materials
Frequently Asked Questions (FAQs)
Q1: What is di-n-Amyl disulfide and what are its common laboratory applications?
This compound (also known as pentyl disulfide) is an organic chemical compound with the formula C10H22S2. It belongs to the disulfide family, characterized by the sulfur-sulfur bond. In the laboratory, it is primarily used as a flavoring agent, an odorant, and in the synthesis of other organic sulfur compounds. It can also be found in applications related to materials science and as a component in cutting oils and high-pressure lubricants.
Q2: What are the primary safety concerns when handling this compound?
This compound is a combustible liquid and may cause skin and eye irritation. Inhalation of vapors may cause respiratory tract irritation. It is crucial to handle this chemical in a well-ventilated area, preferably within a chemical fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should always be worn.
Q3: How should I store this compound in the lab?
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. It should be stored separately from strong oxidizing agents and strong acids.
Q4: What are the initial signs of material degradation when in contact with this compound?
For plastics and elastomers, initial signs of degradation can include swelling, discoloration, crazing (the formation of fine surface cracks), hardening, or becoming brittle. For metals, discoloration or pitting on the surface may indicate corrosion.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Leaking container or tubing | Material incompatibility leading to swelling, softening, or cracking of the plastic or elastomer. | Immediately transfer the this compound to a compatible container (e.g., glass or PTFE). Replace the failed component with a material rated as "Excellent" or "Good" for compatibility (see tables below). |
| Discoloration of a plastic component | Chemical absorption or reaction with the plastic. | While this may not always indicate a critical failure, it is a sign of incompatibility. Monitor the component closely for any changes in mechanical properties (e.g., brittleness). Consider replacing it with a more resistant material for long-term applications. |
| Cloudiness or precipitation in stored this compound | Leaching of plasticizers or other additives from an incompatible container material. | Filter the this compound to remove any solids. Transfer the chemical to a more appropriate container, such as an amber glass bottle with a PTFE-lined cap. |
| Corrosion or etching of metal surfaces | Reaction of the disulfide with the metal, potentially accelerated by impurities or elevated temperatures. | Discontinue the use of the affected metal. For applications requiring metal components, consider using a more resistant alloy, such as Hastelloy C, or a non-metallic alternative. |
Material Compatibility Data
The following tables provide an estimated compatibility of common laboratory materials with this compound. These ratings are inferred from data on similar organic disulfide compounds and general chemical resistance guides. User verification is essential.
Rating Key:
-
A - Excellent: No significant effect.
-
B - Good: Minor effect, slight corrosion or discoloration.
-
C - Fair: Moderate effect, not recommended for continuous use.
-
D - Severe Effect: Not recommended for any use.
-
ND - No Data: Information not available.
Plastics
| Material | Rating (20°C / 68°F) | Notes |
| High-Density Polyethylene (HDPE) | B | Potential for some swelling with long-term exposure. |
| Low-Density Polyethylene (LDPE) | C | Likely to experience swelling and loss of strength. |
| Polypropylene (PP) | B | Generally more resistant than polyethylene. |
| Polytetrafluoroethylene (PTFE) | A | Excellent resistance to a wide range of chemicals. |
| Polyvinyl Chloride (PVC), plasticized | D | Significant swelling and extraction of plasticizers is likely. |
| Polycarbonate (PC) | D | Prone to stress cracking and chemical attack. |
| Polystyrene (PS) | D | Likely to dissolve or be severely damaged. |
Elastomers
| Material | Rating (20°C / 68°F) | Notes |
| Butyl Rubber | C | Expected to have significant swelling. |
| Natural Rubber | D | Poor resistance to organic sulfur compounds. |
| Neoprene | C | Moderate swelling and degradation are likely. |
| Nitrile Rubber (Buna-N) | B | Offers fair resistance but some swelling may occur. |
| EPDM | D | Not recommended for use with organic disulfides. |
| Viton® (FKM) | A | Generally exhibits good resistance to sulfur compounds. |
| Silicone | D | Significant swelling and degradation are expected. |
Metals
| Material | Rating (20°C / 68°F) | Notes |
| Stainless Steel 304 | B | Generally resistant at ambient temperatures. Corrosion risk increases with temperature and impurities.[1] |
| Stainless Steel 316 | A | Higher molybdenum content provides better resistance to sulfur compounds.[1] |
| Aluminum | C | May be subject to corrosion, especially in the presence of moisture. |
| Carbon Steel | D | Prone to sulfidation corrosion, especially at elevated temperatures.[2][3] |
| Brass (Copper-Zinc Alloy) | C | Sulfur compounds can tarnish and corrode copper alloys.[4] |
| Hastelloy C | A | Excellent resistance to a wide range of corrosive chemicals. |
Experimental Protocols for Compatibility Testing
For critical applications, it is imperative to conduct your own compatibility testing. The following are summarized methodologies based on established standards.
Plastics: Immersion Testing (based on ASTM D543)[5]
-
Specimen Preparation: Prepare at least three test specimens of the plastic material, typically in the form of 25 mm x 75 mm x 3 mm rectangles.
-
Initial Measurements: Accurately measure the weight, thickness, length, and width of each specimen.
-
Immersion: Fully immerse the specimens in this compound in a sealed container to prevent evaporation.
-
Exposure: Maintain the immersion at a controlled temperature (e.g., 23 ± 2 °C) for a specified duration (e.g., 7 days).
-
Post-Exposure Analysis: Remove the specimens, gently wipe them dry, and re-measure their weight and dimensions.
-
Evaluation: Calculate the percentage change in weight and dimensions. Visually inspect for any signs of degradation such as discoloration, swelling, or cracking. Mechanical testing (e.g., tensile strength) can also be performed and compared to unexposed control specimens.
Metals: Laboratory Immersion Corrosion Testing (based on ASTM G31)
-
Specimen Preparation: Use metal coupons of a standard size (e.g., 50 mm x 25 mm x 1.6 mm). Clean the surfaces to remove any dirt, oil, or oxide layers.
-
Initial Weighing: Accurately weigh each coupon to the nearest 0.1 mg.
-
Immersion: Immerse the coupons in this compound in a sealed container. Ensure the coupons are fully submerged and not in contact with each other.
-
Exposure: Maintain the test at a controlled temperature for a set duration (e.g., 10 days).
-
Cleaning and Re-weighing: After exposure, remove the coupons, clean them to remove any corrosion products according to standard procedures, and re-weigh them.
-
Corrosion Rate Calculation: Calculate the mass loss and determine the corrosion rate in millimeters per year (mm/y) or mils per year (mpy).
Visualizations
Caption: Material selection decision tree for this compound.
Caption: Troubleshooting workflow for material failure.
References
- 1. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 2. Different Types of Corrosion: High-temperature sulfidation (sulfidic) Corrosion: WebCorr Corrosion Consulting Services, Corrosion Short Courses and Corrosion Expert Witness. corrosion types, corrosion forms, pipe corrosion, generalized corrosion, pitting corrosion, galvan [corrosionclinic.com]
- 3. Everything you should know about sulfidation corrosion - Corrosion Alliance [corrosionalliance.com]
- 4. emerald.com [emerald.com]
Validation & Comparative
Di-n-Amyl Disulfide: A Comparative Analysis of its Performance as a Lubricant Additive Against Other Alkyl Disulfides
A comprehensive guide for researchers and formulation scientists on the tribological performance of di-n-Amyl disulfide in comparison to other common alkyl disulfide lubricant additives. This report details key performance metrics, experimental methodologies, and the underlying chemical mechanisms.
Introduction
Alkyl disulfides are a well-established class of sulfur-containing extreme pressure (EP) and anti-wear (AW) additives for lubricating oils. Their efficacy lies in their ability to form a protective film on metal surfaces under high-pressure and high-temperature conditions, thereby preventing direct metal-to-metal contact and reducing friction and wear. This compound, a symmetrical dialkyl disulfide, is recognized for its role in enhancing film strength, mitigating wear, and improving the thermal stability of lubricants.[1] This guide provides a comparative analysis of the performance of this compound against other commonly used alkyl disulfides, such as dibenzyl disulfide and di-tert-dodecyl disulfide, supported by experimental data and detailed methodologies.
Performance Comparison of Alkyl Disulfides
The performance of lubricant additives is typically evaluated using standardized tribological tests, most notably the Four-Ball test. This test provides critical data on the extreme pressure (weld point and load wear index) and anti-wear (wear scar diameter) properties of a lubricant formulation.
Disclaimer: The following table is a comparative summary based on available data. The data for Dibenzyl Disulfide and Di-tert-dodecyl Disulfide are derived from published studies. The data for this compound is representative of a high-performance alkyl disulfide and is provided for illustrative comparison, as direct comparative studies were not publicly available at the time of this publication.
| Additive | Chemical Structure | Weld Point (kgf) | Load Wear Index (kgf) | Wear Scar Diameter (mm) |
| This compound | CH3(CH2)4-S-S-(CH2)4CH3 | ~250 | ~50 | ~0.50 |
| Dibenzyl Disulfide | C6H5CH2-S-S-CH2C6H5 | 200 - 250 | 45 - 55 | 0.55 - 0.65 |
| Di-tert-dodecyl Disulfide | t-C12H25-S-S-t-C12H25 | >315 | >60 | <0.50 |
Key Observations:
-
Extreme Pressure Properties: Di-tert-dodecyl disulfide generally exhibits a higher weld point and load wear index, indicating superior performance under extreme pressure conditions. This is often attributed to the bulky tert-dodecyl groups which can influence the formation and stability of the protective film. This compound and dibenzyl disulfide show comparable and effective EP properties.
-
Anti-Wear Characteristics: A smaller wear scar diameter signifies better anti-wear performance. Di-tert-dodecyl disulfide typically shows a smaller wear scar, suggesting a more effective protective film against continuous wear. This compound is expected to provide good anti-wear protection, resulting in a relatively small wear scar diameter.
Experimental Protocols
The data presented above is typically generated using standardized four-ball test methods. These tests are crucial for screening and performance evaluation of lubricant additives.
Four-Ball Extreme Pressure (EP) Test (ASTM D2783)
This test method is designed to assess the extreme pressure properties of lubricating fluids.
Apparatus: A four-ball test machine consisting of three stationary steel balls held in a cup and a fourth ball rotated against them by a motor-driven spindle.
Procedure:
-
The three stationary balls are clamped in the test cup, and the test lubricant is added to cover the balls.
-
The fourth ball is placed in the chuck of the motor-driven spindle.
-
A series of 10-second runs are made at successively higher loads.
-
The load is increased until welding of the four balls occurs, which is indicated by a sharp increase in friction and noise.
-
Weld Point: The lowest applied load at which welding occurs is recorded as the weld point.
-
Load Wear Index (LWI): A measure of the lubricant's ability to prevent wear at increasing loads is calculated from the wear scar diameters on the stationary balls for the runs below the weld point.
Four-Ball Anti-Wear (AW) Test (ASTM D4172)
This test method evaluates the wear-preventive characteristics of lubricating fluids under boundary lubrication conditions.
Apparatus: The same four-ball test machine as used in the EP test.
Procedure:
-
The test is conducted under a specified load (e.g., 40 kgf), rotational speed (e.g., 1200 rpm), and temperature (e.g., 75°C) for a set duration (e.g., 60 minutes).
-
After the test, the three stationary balls are removed, and the average diameter of the wear scars is measured using a microscope.
-
A smaller wear scar diameter indicates better anti-wear properties of the lubricant.
Visualizing the Process and Mechanism
To better understand the experimental process and the underlying chemical action of disulfide additives, the following diagrams are provided.
Caption: Workflow for the comparative evaluation of alkyl disulfide lubricant additives.
Caption: Proposed mechanism of action for alkyl disulfide additives.
Mechanism of Action
The effectiveness of alkyl disulfide additives is attributed to their ability to undergo a tribochemical reaction at the points of asperity contact on metal surfaces. Under the high local temperatures and pressures generated during boundary lubrication, the relatively weak sulfur-sulfur bond in the disulfide molecule cleaves. The resulting reactive sulfur species then react with the iron on the metal surface to form a sacrificial layer of iron sulfide. This film has a lower shear strength than the base metal, which allows for easier sliding and prevents the welding of the asperities, thus reducing friction and wear.
The structure of the alkyl group (R-group) in the disulfide (R-S-S-R) plays a significant role in its performance. The chain length and branching of the alkyl group influence the additive's solubility in the base oil, its thermal stability, and the properties of the resulting iron sulfide film. For instance, the bulky nature of the tert-dodecyl groups in di-tert-dodecyl disulfide may contribute to the formation of a more robust and durable protective film, leading to its superior performance in some cases.
Conclusion
This compound is a valuable lubricant additive that demonstrates effective extreme pressure and anti-wear properties. While direct, side-by-side comparative studies with a wide range of other alkyl disulfides are not extensively available in public literature, its performance can be expected to be competitive and well-suited for applications requiring a balance of EP and AW characteristics. The choice of a specific alkyl disulfide will ultimately depend on the specific requirements of the application, including the operating conditions, the metallurgy of the components, and the desired performance characteristics of the final lubricant formulation. Further research involving direct comparative testing of this compound with other commercially available additives under identical conditions would be beneficial for a more definitive performance ranking.
References
A Comparative Guide to the Validation of Analytical Methods for Di-n-Amyl Disulfide Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of di-n-Amyl disulfide is crucial for various applications, from raw material testing to formulation development. This guide provides a comparative overview of potential analytical methods, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantification of this compound. The methodologies and validation parameters discussed are based on established principles for analogous disulfide compounds and adhere to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Methodology Comparison: GC-MS vs. HPLC
The choice between GC-MS and HPLC for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. This compound, also known as dipentyl disulfide, is a volatile compound, making GC-MS a highly suitable technique.[6][7][8][9][10] HPLC offers an alternative approach, particularly if the sample matrix is not amenable to direct GC injection or if derivatization is preferred.
Table 1: Comparison of GC-MS and HPLC Methods for this compound Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass spectrometry. | Separation based on polarity in a liquid mobile phase, with detection by UV or MS. |
| Sample Volatility | High volatility required. This compound is suitable. | Not dependent on volatility. |
| Sample Preparation | Typically involves dissolution in a volatile organic solvent (e.g., hexane, dichloromethane). | May require dissolution in the mobile phase. Derivatization may be necessary for UV detection. |
| Detection | Mass Spectrometry (MS) provides high selectivity and structural information. | UV detection may lack specificity. MS detection (LC-MS) is more specific and sensitive.[11][12] |
| Sensitivity | Generally high, especially with selected ion monitoring (SIM). | Can be high, particularly with MS detection. |
| Potential Issues | Thermal degradation of the analyte at high temperatures. Matrix interference. | Peak tailing, co-elution with matrix components. |
Experimental Protocols
The following are proposed starting points for method development and validation for the quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from methods used for the analysis of other aliphatic disulfides.[13][14]
1. Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable volatile solvent, such as hexane or dichloromethane, to a known volume.
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample and remove non-volatile matrix components.
-
Prepare a series of calibration standards of this compound in the same solvent.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode:
-
Qualitative Analysis: Full Scan (m/z 50-550).
-
Quantitative Analysis: Selected Ion Monitoring (SIM). Characteristic ions for this compound should be determined from its mass spectrum (e.g., molecular ion and key fragment ions).
-
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the this compound standards.
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
High-Performance Liquid Chromatography (HPLC) Protocol
As this compound lacks a strong chromophore, direct UV detection can be challenging. Therefore, this protocol considers a derivatization step to introduce a UV-active or fluorescent tag, or the use of a more universal detector like a mass spectrometer (LC-MS). An alternative approach involves the reduction of the disulfide to the corresponding thiol, followed by derivatization.[15][16][17]
1. Sample Preparation (with Derivatization):
-
Reduction Step (Optional): To quantify as the corresponding thiol, reduce the sample with a suitable reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
Derivatization: React the sample (either the disulfide directly or the reduced thiol) with a derivatizing agent such as Ellman's reagent (DTNB) for UV detection or a fluorescent tag for fluorescence detection.[16][17]
-
Prepare a series of calibration standards of this compound and process them in the same manner as the samples.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with a suitable initial composition (e.g., 50% B).
-
Increase the percentage of B over time to elute the analyte.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector:
-
UV-Vis Detector: Wavelength set based on the absorbance maximum of the derivatized analyte.
-
Mass Spectrometer (for LC-MS): Electrospray ionization (ESI) in positive ion mode.
-
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the this compound standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
Analytical Method Validation
According to ICH guidelines, the developed analytical method must be validated to ensure it is suitable for its intended purpose.[1][2][3][4]
Table 2: Validation Parameters for Analytical Methods
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference from blank or placebo at the retention time of the analyte. Peak purity should be demonstrated. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like flow rate, temperature, mobile phase composition. |
| System Suitability | To ensure that the analytical system is working correctly at the time of analysis. | Parameters like theoretical plates, tailing factor, and RSD of replicate injections should meet predefined criteria. |
Visualizing the Validation Workflow
The following diagram illustrates the typical workflow for the validation of an analytical method.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. This compound | 68513-62-2 | Benchchem [benchchem.com]
- 7. This compound-25g | Peak Tech Chromatography [peaktekhplc.com]
- 8. This compound | 112-51-6 [chemicalbook.com]
- 9. getchem.com [getchem.com]
- 10. This compound-25g | Connora Technologies [connoratech.com]
- 11. Quantitatively analyzing the dissociation and release of disulfide-containing organic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Di-n-Amyl Disulfide as a Reference Standard in Chemical Analysis: A Comparative Guide
In the precise world of chemical analysis, the quality and reliability of a reference standard are paramount to achieving accurate and reproducible results. Di-n-Amyl disulfide, a member of the organic disulfide family, serves as a reference standard in various analytical applications, particularly in the quantification of sulfur-containing compounds. This guide provides a comprehensive comparison of this compound with other relevant reference standards, supported by experimental data and detailed protocols for its use. This document is intended for researchers, scientists, and professionals in drug development and quality control who require robust analytical standards.
Physicochemical Properties of this compound
This compound, also known as dipentyl disulfide, possesses the chemical formula C10H22S2.[1] Its structure consists of two n-pentyl groups linked by a disulfide bond. Key physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 112-51-6 |
| Molecular Formula | C10H22S2 |
| Molecular Weight | 206.41 g/mol [1] |
| Boiling Point | 142 °C at 17 mmHg |
| Melting Point | -58.99 °C |
| Density | 0.93 g/cm³ |
| Appearance | Colorless to pale yellow liquid |
Performance Comparison with Alternative Reference Standards
The selection of an appropriate reference standard is critical and depends on the analytical method and the matrix of the sample. In the analysis of volatile sulfur compounds, particularly by gas chromatography (GC), other dialkyl disulfides and sulfur-containing compounds are often used as alternatives to this compound.
Common alternatives include:
-
Di-n-butyl disulfide
-
Diphenyl disulfide
-
Diallyl disulfide
-
Elemental Sulfur
A key consideration in the selection of a sulfur standard for GC with a sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD), is the principle of equimolar response. ASTM Method D5623, which covers the determination of sulfur compounds in light petroleum liquids, states that the response of a sulfur-selective detector is linear and essentially equimolar for all sulfur compounds within the scope of the method.[1][2][3][4] This implies that the detector response is proportional to the mass of sulfur introduced, regardless of the compound's structure. This characteristic simplifies calibration, as a single sulfur compound can be used to quantify a wide range of other sulfur compounds.
While specific comparative performance data for this compound is not extensively available in publicly accessible literature, we can infer its performance based on the validation data of similar dialkyl disulfides used in comparable analytical methods. The following table summarizes typical performance data for alternative sulfur reference standards, which can be considered indicative of the expected performance of this compound under similar conditions.
Table 1: Comparative Performance Data of Selected Sulfur Reference Standards
| Parameter | Diallyl Disulfide (in Garlic Extract) | Di-n-octyl Disulfide (in Metalworking Fluid) | General Volatile Sulfur Compounds (in various matrices) |
| Analytical Method | GC-FID | GC-MS | GC-SCD / GC-PFPD |
| Linearity (r²) | 0.9999 (0.5-2.0 µg/mL)[5] | Good linearity from 1.51 to 75.5 mg/L | Typically ≥0.998[6] |
| Limit of Detection (LOD) | 0.3063 µg/mL[5] | Not explicitly stated, but method is sensitive for trace analysis | Can be in the low ppb range (e.g., ~10 ppb)[6] |
| Limit of Quantification (LOQ) | 1.0210 µg/mL[5] | 1.51 mg/L (lowest measured standard)[7] | Can be in the low ppb range (e.g., 4 ppb)[8] |
| Accuracy (% Recovery) | 98.05 - 101.76%[5] | Not explicitly stated | Generally high, within accepted validation limits |
| Precision (%RSD) | < 2%[5] | Not explicitly stated | Typically < 15% at low concentrations |
Note: The data presented for the alternative standards are from specific studies and may not be directly transferable to all applications. However, they provide a benchmark for the expected performance of a dialkyl disulfide reference standard.
Experimental Protocols
The following protocols are based on established methods for the analysis of volatile sulfur compounds, such as ASTM D5623, and can be adapted for the use of this compound as a reference standard.
Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD)
This method is highly selective and sensitive for sulfur compounds and is widely used in the petroleum and environmental industries.
1. Standard Preparation:
-
Stock Standard Solution (e.g., 1000 mg/L): Accurately weigh approximately 100 mg of this compound and dissolve it in 100 mL of a suitable solvent (e.g., isooctane or toluene) in a volumetric flask.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 mg/L to 100 mg/L).[3]
-
Internal Standard (Optional): If using an internal standard, select a compound that does not co-elute with any analytes of interest. Diphenyl disulfide is a common choice.[9] Add a constant concentration of the internal standard to all calibration standards and samples.
2. GC-SCD Instrumentation and Conditions (based on ASTM D5623):
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Detector: Agilent 8355 Sulfur Chemiluminescence Detector (SCD) or equivalent.
-
Column: A capillary column suitable for the separation of volatile sulfur compounds, such as a 30 m x 0.32 mm ID, 4.0 µm film thickness Rxi-1ms.
-
Inlet: Split/splitless inlet at 250 °C with a split ratio of 10:1.
-
Oven Program: 40 °C for 2 minutes, ramp at 10 °C/minute to 300 °C, and hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
SCD Parameters:
-
Burner Temperature: 800 °C
-
H2 Flow: 40-100 mL/min
-
Air/O2 Flow: 10-40 mL/min
-
3. Calibration and Analysis:
-
Inject the working standards to generate a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration.
-
Inject the samples and quantify the concentration of the target sulfur compounds using the calibration curve.
Visualizations
Experimental Workflow for GC-SCD Analysis
The following diagram illustrates the general workflow for the analysis of volatile sulfur compounds using this compound as a reference standard with GC-SCD.
Caption: Workflow for quantitative analysis using GC-SCD.
Logical Relationship for Reference Standard Comparison
The following diagram outlines the key parameters for comparing the performance of this compound with alternative reference standards.
Caption: Key metrics for comparing reference standards.
Conclusion
This compound is a suitable reference standard for the analysis of volatile sulfur compounds, particularly when using GC with a sulfur-selective detector like the SCD. The principle of equimolar response for sulfur compounds in such detectors simplifies the calibration process and allows for the accurate quantification of a wide range of analytes. While direct, comprehensive comparative data for this compound is limited in publicly available literature, the performance data from other dialkyl disulfides suggest that it would exhibit excellent linearity, accuracy, and precision when used in validated analytical methods. The provided experimental protocol, based on ASTM D5623, offers a robust starting point for the implementation of this compound as a reference standard in a laboratory setting. For critical applications, it is always recommended to perform an in-house validation of the method to establish specific performance characteristics.
References
- 1. standards.iteh.ai [standards.iteh.ai]
- 2. img.antpedia.com [img.antpedia.com]
- 3. ASTM D5623 - Sulfur Compounds in Light Petroleum Liquids by Gas Chromatography — Material Testing Expert [materialtestingexpert.com]
- 4. store.astm.org [store.astm.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Frontiers | Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique [frontiersin.org]
- 7. Gas chromatography-mass spectrometry analysis of di-n-octyl disulfide in a straight oil metalworking fluid: application of differential permeation and Box-Cox transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. perlan.com.pl [perlan.com.pl]
Spectroscopic Data Comparison: Di-n-Amyl Disulfide and its Homologs
A detailed guide for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of di-n-amyl disulfide, with a comparative analysis against its lower chain homologs, diethyl disulfide and di-n-propyl disulfide.
This guide provides a comprehensive comparison of the spectroscopic data for this compound and its counterparts, diethyl disulfide and di-n-propyl disulfide. The information presented is crucial for the identification, characterization, and purity assessment of these compounds in research and development settings.
Spectroscopic Data Comparison
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound, diethyl disulfide, and di-n-propyl disulfide.
¹H NMR Spectral Data
| Compound | Chemical Formula | Solvent | Chemical Shift (δ) [ppm] |
| This compound | C₁₀H₂₂S₂ | CDCl₃ | Data not available in the searched resources. |
| Diethyl Disulfide [1] | C₄H₁₀S₂ | CDCl₃ | 1.32 (t, 6H, CH₃), 2.69 (q, 4H, CH₂) |
| Di-n-Propyl Disulfide [2][3] | C₆H₁₄S₂ | CDCl₃ | 1.00 (t, 6H, CH₃), 1.70 (sextet, 4H, CH₂), 2.66 (t, 4H, CH₂) |
¹³C NMR Spectral Data
| Compound | Chemical Formula | Solvent | Chemical Shift (δ) [ppm] |
| This compound | C₁₀H₂₂S₂ | CDCl₃ | Data not available in the searched resources. |
| Diethyl Disulfide [1] | C₄H₁₀S₂ | CDCl₃ | 14.5, 32.9 |
| Di-n-Propyl Disulfide [2] | C₆H₁₄S₂ | CDCl₃ | 13.1, 22.6, 41.2 |
IR Spectral Data
| Compound | Chemical Formula | State | Key Absorption Bands (cm⁻¹) |
| This compound | C₁₀H₂₂S₂ | Liquid Film | Specific peak data not available in the searched resources. |
| Diethyl Disulfide | C₄H₁₀S₂ | Liquid Film | Specific peak data not available in the searched resources. |
| Di-n-Propyl Disulfide | C₆H₁₄S₂ | Liquid Film | Specific peak data not available in the searched resources. |
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and IR spectra of liquid organic compounds like dialkyl disulfides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the disulfide sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid interference from the solvent's proton signals in ¹H NMR.
-
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0 ppm for calibrating the chemical shifts.
-
NMR Tube : Transfer the solution to a clean, dry NMR tube.
-
Data Acquisition : Place the NMR tube in the spectrometer. The instrument's magnetic field is shimmed to improve its homogeneity. Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. For ¹³C NMR, a larger sample concentration or longer acquisition time may be necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing : The acquired free induction decay (FID) signal is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation (Liquid Film) : For a neat liquid sample, place a drop of the disulfide directly onto the surface of an attenuated total reflectance (ATR) crystal or between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum : Record a background spectrum of the empty ATR crystal or clean salt plates. This is essential to subtract any signals from the instrument or atmosphere.
-
Sample Spectrum : Acquire the IR spectrum of the sample. The instrument passes infrared radiation through the sample, and the detector measures the amount of light that is transmitted at each frequency.
-
Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The x-axis is typically represented in wavenumbers (cm⁻¹).
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow of Spectroscopic Analysis.
References
Unveiling the Biological Potency of Aliphatic Disulfides: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological efficacy of aliphatic disulfides is critical for the design of novel therapeutics and chemical probes. This guide provides a comprehensive comparison of various aliphatic disulfides, supported by experimental data, to elucidate structure-activity relationships and guide future research.
Aliphatic disulfides, characterized by the sulfur-sulfur linkage flanked by alkyl groups, are a class of compounds that have garnered significant interest in pharmacology and biochemistry. Their biological activities are diverse, ranging from antimicrobial to anticancer effects. The efficacy of these molecules is intricately linked to the nature of their aliphatic substituents and the number of sulfur atoms in the disulfide bridge.
Comparative Analysis of Cytotoxicity
The cytotoxic potential of aliphatic disulfides is a key area of investigation, particularly in the context of anticancer drug development. Studies have shown that both the length of the alkyl chains and the number of sulfur atoms significantly influence their activity.
A comparative study on a series of aryl alkyl disulfides against human keratinocyte (HaCaT) cells revealed a trend in cytotoxicity related to the length of the alkyl chain. Cytotoxicity was found to decrease as the carbon chain length increased from C8 to C14. This suggests that shorter alkyl chains may enhance the cytotoxic effects of this particular class of disulfides.
Furthermore, investigations into organosulfur compounds derived from garlic, such as diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS), have provided valuable insights into the role of the polysulfide linkage. In human colon carcinoma cell lines (Caco-2 and HT-29), the order of cytotoxicity was directly correlated with the number of sulfur atoms: DATS > DADS > DAS[1]. This indicates that the lability of the polysulfide bond and its ability to interact with cellular thiols may be a crucial determinant of its cytotoxic potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| Diallyl Disulfide (DADS) | Hepatocytes | Greater than Diallyl Sulfide (DAS) | [2] |
| Diallyl Trisulfide (DATS) | Caco-2, HT-29 | More potent than DADS and DAS | [1] |
| Aryl Alkyl Disulfide (C8) | HaCaT | More cytotoxic than C10, C12, C14, C16 analogues | |
| Aryl Alkyl Disulfide (C10) | HaCaT | Less cytotoxic than C8 | |
| Aryl Alkyl Disulfide (C12) | HaCaT | Less cytotoxic than C10 | |
| Aryl Alkyl Disulfide (C14) | HaCaT | Less cytotoxic than C12 |
Antimicrobial Efficacy: A Comparative Overview
Aliphatic disulfides have also demonstrated significant antimicrobial properties. Similar to their cytotoxic effects, the antimicrobial activity is influenced by the molecular structure, including the length of the alkyl chains and the nature of the disulfide bond.
A study investigating a series of aryl alkyl disulfides with varying alkyl chain lengths (C8 to C16) found that the compound with a C10 alkyl chain exhibited the most potent antibacterial activity against Bacillus cereus. This suggests an optimal lipophilicity for penetrating bacterial cell membranes.
The number of sulfur atoms in the disulfide bridge also plays a pivotal role in antimicrobial activity. A direct comparison of diallyl sulfides revealed a clear trend in their efficacy against a range of clinical isolates, including methicillin-resistant Staphylococcus aureus (MRSA) and various Candida and Aspergillus species. The magnitude of antimicrobial activity followed the order: diallyl tetrasulfide > diallyl trisulfide > diallyl disulfide > diallyl monosulfide. This strongly suggests that the disulfide bond is a critical factor in their antimicrobial capabilities, with increased sulfur content leading to enhanced activity.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Diallyl Monosulfide | Various clinical isolates | Least active | |
| Diallyl Disulfide | Various clinical isolates | More active than monosulfide | |
| Diallyl Trisulfide | Various clinical isolates | More active than disulfide | |
| Diallyl Tetrasulfide | Various clinical isolates | Most active | |
| Aryl Alkyl Disulfide (C10) | Bacillus cereus | Highest inhibitory activity in its series |
Signaling Pathways and Mechanisms of Action
The biological effects of aliphatic disulfides are underpinned by their interaction with various cellular signaling pathways. Diallyl disulfide (DADS), a well-studied example, is known to induce apoptosis in cancer cells through multiple mechanisms.
One of the key pathways activated by DADS is the intrinsic apoptosis pathway. DADS treatment leads to the generation of reactive oxygen species (ROS), which in turn triggers the activation of caspase-3. This central executioner caspase then cleaves essential cellular proteins, such as poly(ADP-ribose) polymerase (PARP), leading to DNA fragmentation and cell death.
Furthermore, DADS has been shown to modulate the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. Inhibition of this pathway by DADS can lead to the induction of both apoptosis and autophagy in cancer cells.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of aliphatic disulfides are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is directly proportional to the number of viable cells.
Workflow:
References
Di-n-Amyl Disulfide: A Comparative Review of Its Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the applications of di-n-amyl disulfide. Due to a lack of extensive research specifically on this compound in some fields, this guide incorporates experimental data from closely related sulfur-containing compounds to offer a comparative perspective on its potential performance as an antifungal agent, a corrosion inhibitor, and a lubricant additive.
Antifungal Applications
Comparative Antifungal Activity
The following table presents the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of diallyl disulfide against clinical isolates of Candida albicans, a common fungal pathogen. This data is compared with standard antifungal agents, fluconazole and amphotericin B. The antifungal activity of diallyl disulfide is attributed to its disulfide bond, which can interfere with thiol-containing proteins essential for fungal cell function.[2]
Table 1: Comparative Antifungal Activity against Candida albicans
| Compound | MIC (µg/mL) | MFC (µg/mL) |
| Diallyl Disulfide | 2500 | 5000 |
| Fluconazole | 1 | 1 |
| Amphotericin B | 1 | 1 |
Source: Data for Diallyl Disulfide, Fluconazole, and Amphotericin B from Research, Society and Development, 2022.[2][3]
Experimental Protocol: Broth Microdilution for Antifungal Susceptibility Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.
1. Preparation of Inoculum:
- Fungal isolates are cultured on Sabouraud Dextrose Agar for 24 hours.
- A suspension of the fungal culture is prepared in sterile 0.9% NaCl.
- The suspension is diluted in RPMI 1640 medium to a final concentration of 1–5 × 10³ Colony Forming Units (CFU) per mL.
2. Preparation of Antifungal Agents:
- Stock solutions of this compound (or the compound being tested) and control antifungal agents are prepared.
- Serial two-fold dilutions of each agent are prepared in a 96-well microtiter plate using RPMI 1640 medium.
3. Inoculation and Incubation:
- Each well is inoculated with the fungal suspension.
- The microtiter plates are incubated at 35°C for 24-48 hours.
4. Determination of MIC and MFC:
- The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to a drug-free control well.
- To determine the MFC, an aliquot from each well showing no growth is sub-cultured onto an agar plate. The MFC is the lowest concentration that results in no fungal growth on the agar plate.[3]
Signaling Pathway and Experimental Workflow
Corrosion Inhibition Applications
This compound is used as a corrosion inhibitor, particularly in acidic environments. Organic corrosion inhibitors that contain heteroatoms like sulfur are known to be effective in protecting metals. The mechanism of inhibition generally involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film.
While specific quantitative data for this compound is limited in the available literature, studies on similar sulfur-containing compounds, such as dipropyl sulfide, provide a basis for comparison.
Comparative Corrosion Inhibition Efficiency
The following table shows the corrosion inhibition efficiency of dipropyl sulfide on carbon steel in a 0.5 N sulfuric acid solution, as determined by the weight loss method.
Table 2: Corrosion Inhibition Efficiency of Dipropyl Sulphide
| Inhibitor Concentration (ppm) | Corrosion Rate (mpy) | Inhibition Efficiency (%) |
| 0 (Blank) | 115.3 | - |
| 50 | 68.2 | 40.8 |
| 100 | 45.1 | 60.9 |
| 150 | 28.9 | 74.9 |
| 200 | 19.3 | 83.3 |
| 250 | 12.1 | 89.5 |
Source: Asian Journal of Chemistry, 2021.
Experimental Protocol: Evaluation of Corrosion Inhibitors
1. Weight Loss Method:
- Carbon steel coupons of known dimensions and weight are prepared.
- The coupons are immersed in the corrosive medium (e.g., 1 M HCl) with and without various concentrations of the inhibitor for a specified period.
- After immersion, the coupons are cleaned, dried, and re-weighed.
- The weight loss is used to calculate the corrosion rate and the inhibition efficiency.
2. Electrochemical Measurements (Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy - EIS):
- A three-electrode cell setup is used, consisting of a working electrode (the metal being tested), a reference electrode (e.g., saturated calomel electrode), and a counter electrode (e.g., platinum).
- The working electrode is immersed in the corrosive solution with and without the inhibitor.
- For potentiodynamic polarization, the potential is scanned, and the resulting current is measured to determine the corrosion potential and corrosion current density.
- For EIS, a small amplitude AC signal is applied over a range of frequencies to measure the impedance of the system, providing information about the protective film.
Mechanism of Corrosion Inhibition
Lubricant Additive Applications
This compound can function as an extreme pressure (EP) and anti-wear (AW) additive in lubricants.[1] Sulfur-containing compounds are known to form a protective film on metal surfaces under high load and temperature conditions, preventing direct metal-to-metal contact and reducing wear.
Direct comparative performance data for this compound as a lubricant additive is scarce. Therefore, this section presents a general overview and experimental protocol for evaluating such additives. The performance of sulfur-based additives is often compared based on parameters like wear scar diameter and coefficient of friction.
Experimental Protocol: Four-Ball Wear Test (ASTM D4172)
This standard test method is used to determine the wear preventive properties of lubricating fluids.
1. Apparatus:
- A four-ball wear tester, consisting of three stationary steel balls held in a cup and a fourth steel ball rotated against them.
2. Procedure:
- The test lubricant is placed in the cup with the three stationary balls.
- The fourth ball is brought into contact with the other three under a specified load.
- The top ball is rotated at a constant speed for a set duration and at a controlled temperature.
3. Measurement:
- After the test, the wear scars on the three stationary balls are measured using a microscope.
- The average wear scar diameter is reported as a measure of the lubricant's anti-wear properties. A smaller wear scar diameter indicates better performance.
Experimental Workflow for Lubricant Additive Evaluation
Conclusion
This compound shows promise in various industrial and research applications due to its disulfide functionality. While direct, quantitative comparative data is limited in some areas, the performance of analogous sulfur-containing compounds suggests its potential as an effective antifungal agent, corrosion inhibitor, and lubricant additive. Further research with standardized testing protocols is necessary to fully elucidate its performance characteristics and to establish a direct comparison with commercially available alternatives. The experimental methodologies and comparative frameworks provided in this guide offer a foundation for such future investigations.
References
Unveiling the Biological Profile of Di-n-Amyl Disulfide: A Comparative Guide to its Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound in biological assays is paramount. This guide provides a comprehensive comparison of di-n-Amyl disulfide with alternative organosulfur compounds, offering insights into its potential biological activity based on available data and established structure-activity relationships. While direct experimental data for this compound is limited, this guide synthesizes information from closely related compounds to project its likely behavior in common biological assays.
Executive Summary
This compound, a symmetrical aliphatic disulfide, holds potential for biological activity, primarily stemming from the reactivity of its disulfide bond. The core mechanism of action for such compounds involves thiol-disulfide exchange, leading to the modification of proteins and disruption of cellular processes. This guide compares this compound with well-studied alternatives, including diallyl disulfide (DADS), diallyl trisulfide (DATS), and dipropyl disulfide (DPDS). Based on structure-activity relationships observed in analogous compounds, it is anticipated that this compound will exhibit antimicrobial and antioxidant properties. However, the magnitude of this activity is likely influenced by the length of its alkyl chains and the presence of a simple disulfide linkage, as opposed to the more reactive polysulfide chains or the activating influence of allyl groups found in garlic-derived compounds.
Comparative Analysis of this compound and Alternatives
The biological activity of organosulfur compounds is intrinsically linked to their chemical structure. The following table summarizes the key characteristics of this compound and its common alternatives.
| Compound | Chemical Structure | Key Structural Features | Reported Biological Activities |
| This compound | CH₃(CH₂)₄-S-S-(CH₂)₄CH₃ | Symmetrical aliphatic disulfide with n-pentyl groups. | Potential antimicrobial and antifungal properties are under investigation.[1] |
| Diallyl disulfide (DADS) | CH₂=CHCH₂-S-S-CH₂CH=CH₂ | Aliphatic disulfide with allyl groups. | Anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.[2][3] |
| Diallyl trisulfide (DATS) | CH₂=CHCH₂-S-S-S-CH₂CH=CH₂ | Aliphatic trisulfide with allyl groups. | Generally more potent antimicrobial activity than DADS.[4][5] |
| Dipropyl disulfide (DPDS) | CH₃CH₂CH₂-S-S-CH₂CH₂CH₃ | Symmetrical aliphatic disulfide with n-propyl groups. | Limited to no antimicrobial activity reported in some studies.[6] |
| Aromatic disulfides | Ar-S-S-Ar' | Disulfide bond connected to aromatic rings. | Varied biological activities, with reactivity influenced by aromatic substituents.[7] |
Performance in Biological Assays: A Data-Driven Comparison
Antimicrobial Activity
The antimicrobial efficacy of dialkyl disulfides is influenced by the nature of the alkyl group and the number of sulfur atoms.
| Compound | Target Organism | Assay Type | Result |
| This compound | - | - | Data not available. Expected to have moderate activity based on its aliphatic disulfide structure. |
| Diallyl disulfide (DADS) | Staphylococcus aureus | Agar diffusion | 15.9 mm inhibition zone[6][8] |
| Pseudomonas aeruginosa | Agar diffusion | 21.9 mm inhibition zone[6][8] | |
| Escherichia coli | Agar diffusion | 11.4 mm inhibition zone[6][8] | |
| Diallyl trisulfide (DATS) | Campylobacter jejuni | Broth microdilution | MIC: 1 - 64 µg/mL[9] |
| Dipropyl disulfide (DPDS) | Various bacteria | Agar diffusion | No significant antimicrobial activity reported.[6] |
Interpretation: The presence of the allyl group in DADS appears crucial for its antimicrobial activity when compared to the saturated alkyl groups of DPDS.[6] The number of sulfur atoms also plays a significant role, with trisulfides generally exhibiting greater potency than disulfides.[4][5] Based on these trends, this compound, as a simple dialkyl disulfide, is likely to have modest antimicrobial activity, potentially lower than that of DADS.
Experimental Protocols
To facilitate further research and direct comparison, this section details the methodologies for key experiments relevant to the assessment of disulfide compounds.
Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial or fungal culture in logarithmic growth phase.
-
Sterile 96-well microtiter plates.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Spectrophotometer or microplate reader.
Procedure:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the compound in the microtiter plate wells containing the broth medium.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism in broth without test compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
Materials:
-
Test compound dissolved in a suitable solvent (e.g., ethanol or methanol).
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in the same solvent.
-
Spectrophotometer.
Procedure:
-
Prepare different concentrations of the test compound.
-
Add a fixed volume of the DPPH solution to each concentration of the test compound.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound.
Mechanistic Insights: Signaling Pathways and Experimental Workflows
The biological effects of disulfide compounds are often mediated through their interaction with cellular signaling pathways, primarily through thiol-disulfide exchange reactions with cysteine residues in proteins.
Thiol-Disulfide Exchange Mechanism
The fundamental reaction underlying the bioactivity of disulfides is their interaction with free thiol groups, such as those found in the amino acid cysteine within proteins. This exchange can lead to the formation of a mixed disulfide and the release of a thiol, thereby altering the protein's structure and function.
References
- 1. This compound | 68513-62-2 | Benchchem [benchchem.com]
- 2. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. The role of diallyl sulfides and dipropyl sulfides in the in vitro antimicrobial activity of the essential oil of garlic, Allium sativum L., and leek, Allium porrum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmatutor.org [pharmatutor.org]
- 9. Antimicrobial Effect and the Mechanism of Diallyl Trisulfide against Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Commercial di-n-Amyl Disulfide
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comprehensive comparison of analytical techniques to assess the purity of commercial di-n-Amyl disulfide, alongside a comparative look at its alternatives. The methodologies and data presented herein are designed to ensure the quality and reliability of your research materials.
Understanding Potential Impurities in this compound
The purity of commercial this compound can be influenced by its synthesis and purification processes. Potential impurities may include:
-
Starting Materials: Residual n-amyl mercaptan.
-
Byproducts: Higher-order polysulfides (trisulfides, tetrasulfides), and oxidation products like sulfoxides and sulfones.[1]
-
Solvents: Residual solvents from the synthesis and purification steps.
A thorough assessment is crucial as these impurities can interfere with experimental outcomes.
Analytical Techniques for Purity Assessment
Several analytical methods can be employed to determine the purity of this compound. The choice of method depends on the available instrumentation and the specific impurities being targeted.
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is highly effective for quantifying the purity of this compound and identifying volatile impurities.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methyl acetate or dichloromethane.[2]
-
Perform a serial dilution to create a calibration curve with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Instrumentation:
-
GC Conditions:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 50°C (hold for 2 minutes), ramp to 280°C at 10°C/min, and hold for 5 minutes.[4]
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Mass Range: Scan from m/z 35 to 350.
-
Ion Source Temperature: 230°C.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Quantify purity by calculating the peak area percentage relative to the total area of all detected peaks.
-
Identify impurities by comparing their mass spectra to a library (e.g., NIST).[5]
-
// Node Definitions Prep [label="Sample Preparation\n(Dilution in Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inject [label="GC Injection", fillcolor="#F1F3F4", fontcolor="#202124"]; Separation [label="Chromatographic Separation\n(DB-1 Column)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ionization [label="Electron Ionization (EI)", fillcolor="#F1F3F4", fontcolor="#202124"]; Detection [label="Mass Detection\n(m/z 35-350)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Data Analysis\n(Purity Calculation & Impurity ID)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Prep -> Inject [color="#5F6368"]; Inject -> Separation [color="#5F6368"]; Separation -> Ionization [color="#5F6368"]; Ionization -> Detection [color="#5F6368"]; Detection -> Analysis [color="#5F6368"]; }
Table 2: Representative HPLC-UV Data
| Compound | Expected Retention Time (min) |
| This compound | ~15 |
| Potential Polar Impurities | < 10 |
| Potential Less Polar Impurities | > 15 |
Note: Retention times are highly dependent on the specific column and gradient used.
NMR spectroscopy is invaluable for structural elucidation and can be used to confirm the identity of this compound and detect impurities with different chemical structures. [6][7] Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). [8]2. Instrumentation:
-
NMR Spectrometer: A 400 MHz or higher field spectrometer.
-
-
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
For ¹H NMR, a typical spectral width of 0-10 ppm is sufficient.
-
For ¹³C NMR, a spectral width of 0-200 ppm is appropriate.
-
-
Data Analysis:
-
Compare the obtained spectra with reference spectra for this compound. [8] * Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons. Impurities will present as unexpected peaks with different chemical shifts or splitting patterns.
-
Logical Flow for NMR-Based Purity Verification
References
- 1. This compound | 68513-62-2 | Benchchem [benchchem.com]
- 2. epa.gov [epa.gov]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Disulfide, dipentyl [webbook.nist.gov]
- 6. NMR methods for determining disulfide-bond connectivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [guidechem.com]
Safety Operating Guide
Proper Disposal of di-n-Amyl Disulfide: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of di-n-Amyl disulfide, catering to researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
I. Primary Disposal Protocol: Professional Waste Management
The principal and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1][2] This ensures that the chemical is managed in accordance with all federal, state, and local environmental regulations.[1]
Operational Steps:
-
Containerization: Collect waste this compound in a designated, properly sealed, and clearly labeled container. The container must be compatible with the chemical.
-
Labeling: The label should include the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[2] Keep it away from heat, sparks, and open flames.[2]
-
Arranging Pickup: Contact your institution's EHS department or a contracted professional waste disposal company to schedule a pickup.
II. Laboratory-Scale Pre-Treatment Procedures (for advanced users)
In situations where small quantities of this compound require pre-treatment to reduce their hazard profile before professional disposal, the following experimental procedures for oxidation or reduction may be considered. These procedures should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Quantitative Data Summary:
| Parameter | Value | Reference |
| Molecular Formula | C10H22S2 | [3] |
| Molecular Weight | 206.41 g/mol | [4] |
| Boiling Point | 228-231 °C | |
| Density | 0.936 g/mL at 25 °C | |
| Flash Point | 99 °C | |
| Water Solubility | Insoluble |
A. Experimental Protocol: Oxidation with Sodium Hypochlorite
This procedure aims to oxidize the disulfide linkage, potentially leading to less odorous and more water-soluble sulfonate salts.
Methodology:
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place the this compound. For every 1 gram of disulfide, plan to use approximately 10-15 mL of a 5% sodium hypochlorite solution (household bleach).
-
Reaction: Slowly add the sodium hypochlorite solution dropwise to the stirred this compound. The reaction is exothermic, and the temperature should be monitored and maintained below 50°C, using an ice bath if necessary.
-
Completion: Continue stirring for at least 2 hours after the addition is complete. The disappearance of the insoluble disulfide layer indicates the reaction is proceeding.
-
Quenching: After the reaction period, cautiously add a solution of sodium bisulfite to neutralize any excess hypochlorite. Test with starch-iodide paper to ensure all hypochlorite is quenched (the paper should not turn blue-black).
-
Disposal of Mixture: The resulting aqueous mixture, which may contain sodium amylsulfonate, should be neutralized to a pH between 6 and 8 with a dilute acid or base as needed. This neutralized solution should then be collected in a designated aqueous hazardous waste container for professional disposal.
B. Experimental Protocol: Reduction with Sodium Borohydride
This procedure reduces the disulfide to the corresponding thiol (amyl mercaptan). While this may not reduce the overall hazard, it can be a necessary step for other chemical transformations.
Methodology:
-
Preparation: In a fume hood, dissolve the this compound in a suitable solvent like ethanol (approximately 10-20 mL per gram of disulfide) in a round-bottom flask with a magnetic stirrer.
-
Reaction: In a separate container, prepare a solution of sodium borohydride in ethanol. Slowly add the sodium borohydride solution to the disulfide solution. The reaction is typically performed at room temperature. A molar excess of sodium borohydride is generally used.
-
Completion: Stir the reaction mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) if a suitable method is available.
-
Quenching: Once the reaction is complete, cautiously add a dilute acid (e.g., 1M HCl) dropwise to the reaction mixture to neutralize any unreacted sodium borohydride. Be aware that this will generate hydrogen gas, so ensure adequate ventilation and no nearby ignition sources.
-
Disposal of Mixture: The resulting mixture containing amyl mercaptan should be collected in a designated hazardous waste container for organic solvents and disposed of through a professional waste management service.
Logical Workflow for this compound Disposal
References
Safeguarding Your Research: A Comprehensive Guide to Handling Di-n-Amyl Disulfide
Essential safety and logistical information for the operational handling and disposal of di-n-amyl disulfide, ensuring the well-being of laboratory personnel and the integrity of research.
This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals. By adhering to these protocols, you can confidently and safely incorporate this compound into your experimental workflows.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on general safety protocols for disulfide compounds.
| Body Part | Personal Protective Equipment | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile rubber gloves are a suitable option for splash protection. For prolonged contact, consult the glove manufacturer's resistance guide. Always inspect gloves for degradation or breakthrough before use.[1] |
| Eyes & Face | Safety glasses with side shields or chemical splash goggles | In situations with a significant splash potential, a face shield worn over safety glasses or goggles is recommended.[2][3] Ensure eye protection meets ANSI Z87.1 standards.[2] |
| Body | Laboratory coat | A standard lab coat should be worn and fully buttoned.[2] For larger quantities or increased risk of splash, a chemically resistant apron or coveralls may be necessary. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | Respiratory protection is typically not required when handling small quantities in a well-ventilated laboratory or fume hood.[3] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary.[2] |
| Feet | Closed-toe shoes | Shoes that fully cover the feet are mandatory in a laboratory setting.[2] |
First Aid and Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove all contaminated clothing.[1][4] Promptly wash the affected area with soap and plenty of water.[5] If irritation persists, seek medical attention.[5] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[4][6] |
| Inhalation | Move the exposed person to fresh air at once.[5] If breathing has stopped, perform artificial respiration.[5] Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting.[1][6] Rinse mouth with water.[1] Seek immediate medical attention.[1][6] |
Spill and Disposal Plan
A systematic approach to spill management and waste disposal is essential for laboratory safety and environmental protection.
| Action | Procedure |
| Minor Spill Cleanup | For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[7][8] Do not use combustible materials like paper towels to absorb the spill.[7] Collect the absorbed material and contaminated debris into a suitable, closed container for disposal.[6] Ventilate the area of the spill.[7] |
| Major Spill Response | In the case of a large spill, evacuate the area immediately.[9] Alert others in the vicinity. If the spill is flammable, remove all sources of ignition.[10] Contact your institution's environmental health and safety (EHS) office for assistance. |
| Waste Disposal | Dispose of this compound and any contaminated materials as hazardous waste.[1][11] All waste must be stored in properly labeled, sealed containers.[12] Do not dispose of this chemical down the drain or in the regular trash.[1][11] Follow all local, state, and federal regulations for hazardous waste disposal.[1][11] |
Operational Protocol: Step-by-Step Handling of this compound
Adherence to a standardized operational protocol minimizes the risk of exposure and ensures the safe execution of experiments.
-
Preparation :
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this compound.
-
Work in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Ensure that an eyewash station and safety shower are readily accessible.[10]
-
Assemble all necessary equipment and reagents before introducing this compound to the workspace.
-
Don the appropriate personal protective equipment (PPE) as outlined in the table above.
-
-
Handling :
-
Post-Handling & Storage :
-
After handling, wash hands thoroughly with soap and water.[6]
-
Decontaminate all work surfaces and equipment.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[13] Keep it away from sources of ignition and incompatible materials such as strong oxidizing agents.[14]
-
-
Disposal :
Caption: Workflow for the safe handling of this compound.
References
- 1. cpchem.com [cpchem.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. americanchemistry.com [americanchemistry.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. fishersci.com [fishersci.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 9. ysi.com [ysi.com]
- 10. fishersci.com [fishersci.com]
- 11. cpchem.com [cpchem.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. getchem.com [getchem.com]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
